N-Fmoc-(+/-)-3-aminononanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-2-3-4-5-10-17(15-23(26)27)25-24(28)29-16-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,17,22H,2-5,10,15-16H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVRSYCVENJXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of N-Fmoc-(+/-)-3-Aminononanoic Acid
Executive Summary
This technical guide details the robust synthesis and protection of N-Fmoc-(+/-)-3-aminononanoic acid (
The protocol outlined below utilizes the Rodionov Reaction , a scalable, one-pot condensation of aldehydes with malonic acid and ammonia, to generate the racemic
Key Technical Challenges Addressed:
-
Amphiphilicity: The C9 alkyl chain creates "soap-like" zwitterionic intermediates that complicate aqueous workups.
-
Solubility: Optimization of solvent systems (Dioxane/Water) to maintain homogeneity during Fmoc protection.
-
Purity: Elimination of
-unsaturated acid by-products (3-nonenoic acid).
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary modules: the construction of the carbon-nitrogen skeleton and the orthogonal protection of the amine.
-
Disconnection A (Protection): The N-Fmoc group is installed last to allow for bulk synthesis of the stable amino acid intermediate.
-
Disconnection B (C-N Bond Formation): The
-amino acid core is synthesized via the Rodionov reaction.[1] This method is superior to Arndt-Eistert homologation for this specific target because it avoids diazomethane and uses inexpensive aliphatic aldehydes.
Reaction Scheme:
-
Condensation: Heptanal + Malonic Acid +
3-Aminononanoic acid. -
Protection: 3-Aminononanoic acid + Fmoc-OSu
N-Fmoc-3-aminononanoic acid.
Figure 1: Retrosynthetic logic flow from commercially available heptanal to the protected
Module 1: Synthesis of (+/-)-3-Aminononanoic Acid
Objective: Synthesis of the racemic
Mechanistic Insight
The Rodionov reaction proceeds through a Knoevenagel condensation between the aldehyde and malonic acid to form an
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Quantity (Example) | Role |
| Heptanal | 114.19 | 1.0 | 11.4 g (100 mmol) | Electrophile (C7 precursor) |
| Malonic Acid | 104.06 | 1.0 | 10.4 g (100 mmol) | C2 Donor / Nucleophile |
| Ammonium Acetate | 77.08 | 2.0 | 15.4 g (200 mmol) | Ammonia Source |
| Ethanol (Abs.) | - | Solvent | 100 mL | Reaction Medium |
Protocol
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Malonic Acid (1.0 equiv) and Ammonium Acetate (2.0 equiv) to Ethanol. Stir until dissolved.
-
Addition: Add Heptanal (1.0 equiv) to the mixture. The solution may become slightly cloudy.
-
Reflux: Heat the mixture to reflux (
) for 8–12 hours.-
Checkpoint: Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1). Ninhydrin stain will show the product as a purple spot; the aldehyde will be UV active but Ninhydrin negative.
-
-
Precipitation (Critical Step):
-
Cool the reaction mixture to room temperature.
-
A white precipitate (the zwitterionic amino acid) often forms.
-
If no precipitate forms (common with long chains like C9), concentrate the ethanol to approx. 20% volume under reduced pressure.
-
Add cold acetone (50 mL) to induce precipitation of the amino acid while keeping non-polar byproducts (unsaturated acids) in solution.
-
-
Filtration: Filter the white solid. Wash with cold acetone (
) and diethyl ether ( ) to remove unreacted aldehyde. -
Drying: Dry the solid in vacuo.
-
Yield Expectation: 40–55%.
-
Physical State: White powder.
-
Module 2: N-Fmoc Protection
Objective: Orthogonal protection of the
Mechanistic Insight
The amino group attacks the carbonyl of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). We use Fmoc-OSu instead of Fmoc-Cl because Fmoc-Cl is highly reactive and can lead to the formation of "Fmoc-dipeptides" (where the product amino acid reacts with another molecule of itself) and oligomers.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Quantity | Role |
| 3-Aminononanoic Acid | 173.25 | 1.0 | 8.66 g (50 mmol) | Substrate |
| Fmoc-OSu | 337.33 | 1.1 | 18.55 g (55 mmol) | Protecting Group |
| 84.01 | 2.5 | 10.5 g (125 mmol) | Base (pH control) | |
| Water/Dioxane | - | 1:1 v/v | 150 mL | Solvent System |
Protocol
-
Solubilization: In a 500 mL RBF, dissolve
in water (75 mL). Add the 3-aminononanoic acid.-
Note: The amino acid will dissolve as the sodium salt. If the solution is cloudy due to the lipophilic C9 chain, add the Dioxane (75 mL) now to aid solubility.
-
-
Reaction: Cool the solution to
in an ice bath. -
Addition: Add Fmoc-OSu (1.1 equiv) slowly as a solution in a small amount of Dioxane (or solid if finely powdered).
-
Stirring: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
pH Check: Ensure pH remains
.[5] If it drops, add more .
-
-
Workup (Separation):
-
Dilute with water (100 mL).
-
Wash the basic aqueous layer with Ethyl Acetate (
) to remove unreacted Fmoc-OSu and non-polar impurities. Discard the organic layer.
-
-
Acidification:
-
Cool the aqueous layer to
. -
Carefully acidify to pH 2–3 using 1N HCl or 10% citric acid.
-
Observation: The product, N-Fmoc-3-aminononanoic acid, will precipitate as a white solid or oil out.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
). -
Drying: Combine organic layers, wash with Brine, dry over anhydrous
, and concentrate in vacuo. -
Purification:
-
If the product is an oil, induce crystallization using Hexane/Ethyl Acetate.
-
Alternatively, purify via Flash Column Chromatography (SiO2, Hexane:EtOAc with 1% Acetic Acid).
-
Analytical Characterization
To validate the synthesis, the following analytical signals should be confirmed.
Table 1: Expected Analytical Data
| Technique | Parameter | Expected Signal / Value |
| ESI-MS | Molecular Ion | |
| Fmoc Region | 7.30–7.80 ppm (8H, m, aromatic), 4.2–4.5 ppm (3H, m, fluorenyl CH + CH2) | |
| ~3.9–4.1 ppm (1H, multiplet, chiral center) | ||
| ~2.5 ppm (2H, multiplet, adjacent to COOH) | ||
| Alkyl Chain | 1.2–1.5 ppm (broad methylene envelope), 0.88 ppm (terminal methyl) |
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield in Step 1 | Incomplete decarboxylation or Michael addition. | Ensure vigorous reflux. Use Glacial Acetic Acid as solvent instead of Ethanol (requires higher temp, but often faster). |
| Product is "Sticky" / Oil | Long alkyl chain (C9) prevents crystallization. | Do not rely on precipitation. Evaporate EtOH, dissolve residue in dilute HCl, wash with ether, then lyophilize. |
| Fmoc-OSu insoluble | Dioxane ratio too low. | Increase Dioxane:Water ratio to 2:1. Ensure Fmoc-OSu is dissolved in Dioxane before addition. |
| Emulsion during Workup | Amphiphilic nature of product. | Use Brine to break emulsions. Add a small amount of MeOH to the organic layer if necessary. |
References
-
Rodionov Reaction Mechanism & Scope
- Rodionov, V. M. (1926). "Über die Synthese von -Aminosäuren". Berichte der deutschen chemischen Gesellschaft.
-
Source:
-
Synthesis of
-Amino Acids from Aldehydes:-
Gellman, S. H., et al. (2004).[3] "Synthesis of
-Amino Acids and Their Incorporation into Polypeptides". Organic Letters. -
Source:
-
-
Enzymatic Resolution of Rodionov Products (Relevant for Enantiopurity)
- Soloshonok, V. A., et al. (2002). "Biocatalytic resolution of -amino acids". Tetrahedron: Asymmetry.
-
Source:
-
Fmoc Protection Protocols
- Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids". International Journal of Peptide and Protein Research.
-
Source:
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
chemical properties of N-Fmoc-3-aminononanoic acid
Executive Summary
N-Fmoc-3-aminononanoic acid (Fmoc-β³-hAla(C6) or Fmoc-3-Ana) is a lipophilic
This structural modification confers two critical properties to the resulting peptides: proteolytic stability (resistance to enzymatic degradation) and the ability to fold into distinct secondary structures, such as the 14-helix , which are inaccessible to natural peptides. It serves as a hydrophobic building block in drug discovery, particularly for antimicrobial peptides and amphipathic helix mimetics.
Physicochemical Profile
The following data characterizes the racemic mixture and pure enantiomers typically used in Solid-Phase Peptide Synthesis (SPPS).
| Property | Specification |
| Chemical Name | 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid |
| Common Name | N-Fmoc-3-aminononanoic acid |
| CAS Number | 1335041-93-4 (racemate); 102653-40-7 (free acid base) |
| Molecular Formula | |
| Molecular Weight | 395.50 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, NMP, DCM, DMSO; Insoluble in water |
| pKa (COOH) | ~4.5 (slightly higher than |
| Lipophilicity | High (due to |
Structural Analysis
The molecule consists of a 9-carbon backbone.[1] In the context of
-
-Position (C2): Methylene group (
), providing flexibility. -
-Position (C3): Chiral center bearing the Fmoc-protected amine and the hexyl tail (
). -
Implication: The extra backbone carbon increases the degrees of freedom, requiring specific constraints (like the hexyl side chain) to induce stable folding.
Chemical Reactivity & Synthesis
Synthesis Route
The synthesis of N-Fmoc-3-aminononanoic acid typically follows the Arndt-Eistert homologation of the corresponding
Mechanistic Pathway (Arndt-Eistert)
-
Activation: Fmoc-
-amino acid is converted to a mixed anhydride. -
Diazotization: Reaction with diazomethane yields a diazoketone intermediate.
-
Wolff Rearrangement: Silver (Ag(I)) or light-catalyzed rearrangement in the presence of water generates the
-amino acid with one additional backbone carbon.
Stability[2][3][4][5][6]
-
Fmoc Group: Stable to acid (TFA); labile to bases (piperidine, DBU).
-
Carboxylic Acid: Stable; requires activation (e.g., HATU/DIC) for coupling.[2]
-
Side Chain: The saturated hexyl chain is chemically inert under standard SPPS conditions, making it compatible with all standard deprotection cocktails.
Solid-Phase Peptide Synthesis (SPPS) Protocol[2]
Integrating
Experimental Workflow: Coupling Cycle
Reagents:
-
Resin: Wang or Rink Amide (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt.
-
Base: DIEA (Diisopropylethylamine).
Step-by-Step Protocol:
-
Swelling: Swell resin in DCM for 30 min, then wash with DMF.
-
Deprotection (Pre-cycle): Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Activation:
-
Dissolve N-Fmoc-3-aminononanoic acid (3.0 eq) in DMF.
-
Add HATU (2.9 eq) and DIEA (6.0 eq).
-
Critical: Pre-activate for 1–2 minutes only to minimize racemization, though
-amino acids are generally more resistant to oxazolone-mediated racemization than -amino acids.
-
-
Coupling:
-
Add activated solution to resin.
-
Reaction Time: 2–4 hours (Standard
-AAs take 45-60 min; -AAs are sterically less hindered at the nucleophile but the backbone conformation can retard kinetics). -
Optimization: Double coupling is recommended for sequences >10 residues.
-
-
Monitoring: Use the Kaiser test (ninhydrin). Note that some
-amines react more slowly with ninhydrin; the Chloranil test is a suitable alternative for secondary amines or difficult sequences. -
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualization: SPPS Cycle Logic
Caption: Standard SPPS cycle optimized for beta-amino acids, emphasizing extended coupling times and rigorous monitoring.
Applications in Drug Discovery[5]
Proteolytic Stability
Peptides containing N-Fmoc-3-aminononanoic acid residues exhibit extended half-lives in plasma. The unique
Secondary Structure Formation (Foldamers)
-peptides have a strong propensity to form stable helices. The specific substitution pattern of 3-aminononanoic acid (-
Mechanism: The gauche interaction between the
and carbons locks the backbone into a specific torsion angle. -
Utility: This structure mimics the
-helix of natural proteins but with different pitch and side-chain display, useful for disrupting protein-protein interactions (PPIs).
Antimicrobial Peptides (AMPs)
The hexyl side chain of 3-aminononanoic acid is highly hydrophobic. When alternating with cationic
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at +2°C to +8°C. Keep desiccated.
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Disposal: Dispose of as hazardous chemical waste (halogen-free organic solvent stream).
References
-
Seebach, D., et al. (1996).[3] "Beta-peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
-
Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. Link
-
ChemicalBook. (2024). "N-Fmoc-3-aminononanoic acid Product Description & CAS." Link
-
Squarix. (2024). "3-aminononanoic acid hydrochloride Properties." Link
-
ResearchGate. (2019). "Structural Analysis of Beta-Amino Acid Biosynthesis (Cremimycin)." Biochemistry. Link
Sources
Technical Guide: Structural Analysis & Characterization of N-Fmoc-(+/-)-3-Aminononanoic Acid
Executive Summary
N-Fmoc-3-aminononanoic acid (Fmoc-β3-hAla(C6)-OH) represents a critical class of
This guide provides a rigorous structural analysis framework for the racemic mixture (+/-), focusing on the three critical quality attributes (CQAs): Identity (NMR/MS), Chemical Purity (RP-HPLC), and Stereochemical Composition (Chiral HPLC).
Part 1: Molecular Architecture & Synthetic Context
Before analysis, one must understand the structural connectivity that dictates the spectral properties.
Structural Components[1][2]
-
N-Fmoc Moiety: The fluorenylmethyloxycarbonyl group provides UV chromophores (absorbance at 214, 265, and 301 nm) and distinct aromatic NMR signals. It renders the molecule lipophilic and acid-stable but base-labile (cleaved by piperidine).
-
The
-Core (C3-Amine): The amine is positioned at Carbon-3. This creates a specific spin system in NMR: an amide proton coupled to the C3-H, which is further coupled to the C2-methylene protons (diastereotopic) and the C4-methylene of the tail. -
The Nonanoic Tail: A six-carbon alkyl chain extending from the chiral center. This adds significant hydrophobicity, requiring specific solvent choices (e.g., DMSO-
or CDCl ) and affecting retention times in Reverse Phase (RP) chromatography.
The Chiral Challenge
As a racemic mixture (+/-), the substance contains equal amounts of the (
Part 2: Spectroscopic Verification (Identity)
Nuclear Magnetic Resonance (NMR) Strategy
To validate the structure, we utilize 1H-NMR (400 MHz+) and 13C-NMR . The solvent of choice is DMSO-
Key Diagnostic Signals (1H NMR in DMSO-
):
| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integral | Structural Logic |
| Amide | 7.20 – 7.40 | Doublet ( | 1H | Coupled to C3-methine. Disappears with | |
| Fmoc | Aromatic | 7.30 – 7.90 | Multiplets | 8H | Characteristic Fmoc pattern (pseudo-triplets/doublets). |
| Fmoc | 4.20 – 4.35 | Doublet/Multiplet | 2H | Diastereotopic protons near the chiral center. | |
| Fmoc | Fluorenyl | 4.15 – 4.25 | Triplet | 1H | Bridgehead proton. |
| Core | 3.80 – 4.00 | Multiplet | 1H | The chiral center. Shielded relative to | |
| Core | 2.30 – 2.45 | Multiplet/dd | 2H | Adjacent to carboxylic acid. Diastereotopic. | |
| Tail | Terminal | 0.85 | Triplet | 3H | End of the nonanoic chain. |
Critical Analysis Point: In
Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) in positive mode is the standard.
-
Parent Ion:
expected at . Sodium adduct ( ) is common. -
Fragmentation: High collision energy (CID) typically cleaves the Fmoc group.
-
Loss of Dibenzofulvene: A characteristic neutral loss of 178 Da, or observation of the dibenzofulvene carbocation at
179.
-
DOT Diagram: MS Fragmentation Logic
Caption: ESI-MS fragmentation pathway identifying the Fmoc protective group and the amino acid core.
Part 3: Chromatographic Profiling (Purity)
Chemical Purity (RP-HPLC)
The lipophilic nonanoic tail requires a gradient with high organic strength.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5
m, mm. -
Mobile Phase A: 0.1% TFA in Water (Acidic pH ensures protonation of carboxylic acid, improving peak shape).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[2]
-
Gradient: 40% B to 95% B over 15 minutes. (Starting high %B is necessary due to the C9 chain).
Chiral Resolution (Chiral HPLC)
Separating the (+/-) enantiomers is the most technically demanding step. Standard C18 columns cannot distinguish them. We employ Polysaccharide-based Chiral Stationary Phases (CSPs) .[1][2]
-
Mechanism: The Fmoc group interacts via
- stacking with the carbamate derivatives on the CSP (Amylose/Cellulose), while the alkyl tail and carboxylic acid provide steric and hydrogen-bonding discrimination. -
Recommended Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.
-
Mode: Normal Phase (Hexane/IPA) is traditional, but Polar Organic Mode (Acetonitrile/MeOH/TFA) often yields sharper peaks for Fmoc-amino acids.
DOT Diagram: Analytical Workflow
Caption: Integrated analytical workflow for structural and purity validation.
Part 4: Experimental Protocols
Protocol A: High-Resolution NMR Characterization
-
Objective: Definitive structural assignment and rotamer check.
-
Materials: 10 mg Sample, 0.6 mL DMSO-
(99.9% D), 5mm NMR Tube.
-
Dissolution: Dissolve sample completely. If cloudy, sonicate for 30 seconds. (Cloudiness indicates aggregation, common in long-chain
-amino acids). -
Acquisition: Run standard 1H (64 scans) and 13C (1024 scans).
-
TOCSY (Optional): If the
-protons (C2) and -protons (C4) overlap, run a TOCSY experiment. The Amide-NH will show correlation to the -CH (C3), which will correlate to both C2 and C4, mapping the backbone connectivity.
Protocol B: Chiral Separation Method (Normal Phase)
-
Objective: Determine Enantiomeric Excess (ee) of the (+/-) mixture.
-
Column: Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Temperature: 25°C.
-
Detection: UV @ 265 nm (Fmoc max).[2]
-
Expected Result: Two peaks with 1:1 area ratio for the racemic mixture.
-
Note: If resolution is poor (
), lower the IPA content to 5% or switch to Chiralcel OD-H.
-
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Fmoc stability and cleavage conditions).
-
Seebach, D., et al. (2004). "
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link -
Phenomenex Application Guide. "Chiral Separation of Fmoc-Amino Acids." (Technical notes on polysaccharide column selection). Link
-
Sigma-Aldrich. "Product Specification: Fmoc-beta-amino acids." (For physical property comparison). Link
-
BroadPharm.
-isomer vs -isomer). Link
Sources
Comprehensive Characterization Guide: Racemic N-Fmoc-3-aminononanoic Acid
This guide details the technical characterization of racemic N-Fmoc-3-aminononanoic acid (CAS: 1335041-93-4), a critical building block for
Executive Summary
N-Fmoc-3-aminononanoic acid is a lipophilic
| Compound Attribute | Detail |
| IUPAC Name | 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid |
| Common Name | Fmoc- |
| CAS Number | 1335041-93-4 (Racemate); 102653-40-7 (Free acid parent) |
| Molecular Formula | |
| Molecular Weight | 395.50 g/mol |
| Solubility | Soluble in DMF, DMSO, MeOH, DCM; Insoluble in Water |
Synthesis Context & Impurity Profile
Understanding the synthetic origin is prerequisite to effective characterization. Racemic 3-aminononanoic acid is typically synthesized via a modified Knoevenagel condensation (Rodionov reaction) followed by Fmoc protection.
-
Precursors: Heptanal + Malonic Acid + Ammonium Acetate.
-
Mechanism: Condensation yields the
-amino acid directly. -
Critical Impurities:
- -Unsaturated Acid: Result of ammonia elimination (des-amino impurity).
-
Dipeptides: Formed during Fmoc protection if carboxyl activation occurs.
-
Fmoc-
-Alanine: If -alanine is present as a contaminant in reagents.
Physicochemical Characterization Protocols
Structural Confirmation (NMR Spectroscopy)
The NMR spectrum of a
Protocol: Dissolve 10 mg sample in 0.6 mL DMSO-
Expected
- 12.1 ppm (s, 1H): Carboxylic acid -OH (Broad, exchangeable).
- 7.89 – 7.28 ppm (m, 8H): Fmoc aromatic protons.
- 7.15 ppm (d, J=8.5 Hz, 1H): Carbamate -NH (Doublet confirms secondary amine).
-
4.25 – 4.15 ppm (m, 3H): Fmoc -CH
and -CH (distinctive "trio" of signals). -
3.90 ppm (m, 1H): C3-H (Chiral center). The multiplet pattern is complex due to coupling with C2-H
and C4-H . -
2.45 – 2.30 ppm (m, 2H): C2-H
( -protons). These are diastereotopic and often appear as two distinct multiplets (dd) rather than a simple doublet. - 1.45 – 1.20 ppm (m, 10H): C4-C8 Methylene envelope.
- 0.86 ppm (t, J=7.0 Hz, 3H): Terminal Methyl (C9).
Mass Spectrometry (ESI-MS)
Method: Direct infusion or LC-MS (ESI+).
-
Target Ion:
Da; Da. -
Fragmentations: Loss of Fmoc group often yields a fragment at
(free amino acid) or (dibenzofulvene cation). -
Caution: Avoid basic mobile phases (e.g., high pH ammonium bicarbonate) which can induce in-situ Fmoc deprotection, leading to false "free amine" signals.
Chiral Analysis & Resolution
This is the most critical step for a racemic starting material. Standard C18 columns cannot distinguish the enantiomers.
Chiral HPLC Method Development
Stationary Phase Selection: Immobilized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are superior for Fmoc-protected amino acids due to
Recommended Column: Chiralpak IA/ID or Lux Cellulose-2 (
Mobile Phase Screening:
-
Mode 1 (Normal Phase): Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Pros: High resolution, low backpressure.
-
Cons: Solubility issues for long-chain fatty amino acids.
-
-
Mode 2 (Polar Organic): Acetonitrile : Methanol : Acetic Acid (95 : 5 : 0.1).
-
Pros: Excellent solubility for C9 chain.
-
Optimization: If peaks tail, add 0.1% TFA.
-
Data Interpretation: Since the sample is racemic, you expect two peaks with area ratio ~50:50 .
-
Peak 1: (S)-Enantiomer (typically elutes first on Amylose columns, but must be verified with a standard).
-
Peak 2: (R)-Enantiomer.[1]
-
Resolution (
): Must be for baseline separation.
Calculation of Enantiomeric Excess (ee)
For process development (if resolving):
Workflow Visualization (DOT Diagram)
The following diagram illustrates the decision logic for characterizing the racemic material and preparing it for synthesis.
Caption: Logical workflow for the validation of racemic N-Fmoc-3-aminononanoic acid, prioritizing chemical purity before chiral method development.
Handling & Stability
-
Storage: Store at
to , desiccated. -
Fmoc Sensitivity: The Fmoc group is base-labile. Avoid contact with primary/secondary amines (e.g., piperidine) or strong inorganic bases during handling.
-
Solvent Compatibility: Stable in acidic mobile phases (0.1% TFA). Degradation (dibenzofulvene release) occurs rapidly in DMSO if left for >24 hours at room temperature; prepare NMR samples immediately before analysis.
References
-
Chemical Identity: N-Fmoc-(+/-)-3-aminononanoic acid. CAS 1335041-93-4.[2]
- -Amino Acids: Rodionov, V. M.
-
Chiral Separation: Phenomenex. "Chiral HPLC Separation of Fmoc-Amino Acids using Lux Polysaccharide Columns."
-
Fmoc Characterization: "Analytical Techniques for Confirming Fmoc Group Attachment." BenchChem Technical Notes.
-
General Properties: "3-aminononanoic acid (CAS 102653-40-7) Physical Properties."
Sources
role of beta-amino acids in peptide structure
Structural Fundamentals: The -Backbone Shift
The defining feature of a
Nomenclature and Substitution
-
-Amino Acid:
(3 backbone atoms: N-C-C). -
-Amino Acid:
(4 backbone atoms: N-C-C-C).-
-Substitution: Side chain (
) on the -carbon (derived from homologation of -amino acids). Most common in 14-helix design. -
-Substitution: Side chain (
) on the -carbon. -
Cyclic Constraints: Incorporating the
bond into a ring (e.g., ACHC, ACPC) rigidly enforces specific torsion angles.
-
-Substitution: Side chain (
The Foldamer Helices
Unlike
| Feature | 14-Helix | 12-Helix |
| H-Bond Direction | Backward ( | Forward ( |
| Ring Size | 14 atoms | 12 atoms |
| Residues per Turn | ~3.0 | ~2.5 |
| Stabilizing Residues | Acyclic | Cyclic residues (e.g., trans-ACPC), |
| Dipole Moment | Macrodipole builds up (similar to | Macrodipole is minimized |
Physicochemical Properties & Pharmacokinetics
Proteolytic Stability (The "Stealth" Effect)
The primary advantage of
-
Mechanism: The nucleophilic attack on the carbonyl carbon is sterically and electronically hindered; the tetrahedral intermediate cannot form or be stabilized effectively.
-
Result: Half-lives in serum are extended from minutes (
-peptides) to days or weeks ( -peptides).
Metabolic Stability
Experimental Workflows: Synthesis & Characterization
Protocol: Solid Phase Peptide Synthesis (SPPS) of -Peptides
Synthesis of
Reagents:
-
Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to prevent aggregation).
-
Coupling: HATU or HOAt/DIC (preferred over HBTU/HCTU).
-
Base: DIEA (Diisopropylethylamine).
Step-by-Step Methodology:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (
min).[2] Wash with DMF.[3] -
Coupling (Critical Step):
-
Dissolve Fmoc-
-AA (3-4 eq) and HATU (3-4 eq) in DMF. -
Add DIEA (6-8 eq).
-
Incubate with resin for 60–120 minutes (vs. 30 min for
-AAs). -
Self-Validation: Perform a Chloranil Test (more sensitive for secondary amines/aggregates) or Kaiser Test. If positive, proceed to Step 4.
-
-
Double Coupling: If the test is positive, repeat the coupling step with fresh reagents.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Cleavage: Treat with TFA/TIPS/H2O (95:2.5:2.[4]5) for 2–3 hours.
Characterization: Circular Dichroism (CD) Signatures
CD is the rapid screening tool for secondary structure verification.
| Structure | Minima (nm) | Maxima (nm) | Notes |
| 14-Helix | ~214 nm | ~198 nm | Resembles |
| 12-Helix | ~220 nm | ~205 nm | Distinctive positive band at 205 nm is diagnostic. |
| Aggregated Bundle | ~205 nm (Min) | - | Ratio of |
Visualization of Structural Logic
The following diagram illustrates the divergent pathways of
Caption: Decision tree for
Therapeutic Applications
Inhibition of Protein-Protein Interactions (PPIs)
-
Case Study (p53/MDM2): A
-peptide mimic of the p53 N-terminal helix binds to MDM2, inhibiting the interaction that leads to p53 degradation in cancer cells. The 14-helix aligns side chains (residues ) to match the spacing of the native -helix.
Antimicrobial Peptides (AMPs)
Magainin-mimetic
-
Design: Amphiphilic 14-helices with cationic residues on one face and hydrophobic residues on the other.
-
Advantage: Resistant to bacterial proteases, reducing the likelihood of resistance development.
References
-
Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a -hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta. Link -
Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., Huang, X., Barchi, J. J., & Gellman, S. H. (1997). Residue-based control of helix shape in
-peptide oligomers. Nature. Link -
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-Peptides: From structure to function.[1][5] Chemical Reviews. Link -
Pomerantz, W. C., Grygiel, T. L., & Gellman, S. H. (2008).
-peptides.[6] Organic Letters. Link -
Lee, M. R., Raguse, T. L., Schinnerl, M., Pomerantz, W. C., Wang, X., Wipf, P., & Gellman, S. H. (2007). Origins of the high 14-helix propensity of cyclohexyl-rigidified residues in
-peptides.[1] Organic Letters. Link
Sources
- 1. Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejbiotechnology.info [ejbiotechnology.info]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystallographic characterization of 12-helical secondary structure in β-peptides containing side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
N-Fmoc-3-aminononanoic acid for peptidomimetic library synthesis
Technical Guide: N-Fmoc-3-aminononanoic Acid for Peptidomimetic Library Synthesis
Executive Summary
This technical guide details the application of N-Fmoc-3-aminononanoic acid (Fmoc-3-ANA), a lipophilic
Chemical Profile & Structural Significance[1][2][3][4]
N-Fmoc-3-aminononanoic acid is a
-
IUPAC Name: 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid
-
CAS Number: 1335041-93-4 (Racemic Fmoc derivative); 102653-40-7 (Free acid parent)
-
Molecular Formula:
[1][2] -
Molecular Weight: 395.5 g/mol [2]
-
Structural Class:
-amino acid (Side chain = Hexyl, ).
Mechanistic Role in Peptidomimetics:
-
Foldamer Induction:
-amino acids are known to induce stable secondary structures, such as the 14-helix (requires 3 residues per turn) or 12-helix , which are distinct from the -helix of natural peptides. The hexyl side chain of 3-aminononanoic acid stabilizes these helices through hydrophobic packing. -
Proteolytic Stability: The additional methylene group (
) in the backbone prevents recognition by standard proteases (e.g., trypsin, chymotrypsin), significantly extending the plasma half-life of the resulting library members. -
Natural Product Origin: The 3-aminononanoic acid moiety is the starter unit for the biosynthesis of Cremimycin , a macrolactam antibiotic, validating its biological relevance and stability.
Synthesis of the Building Block
While commercially available, in-house synthesis is often required for specific enantiomers ((R) or (S)) to control helical handedness. The standard route is the Arndt-Eistert Homologation of the corresponding
Figure 1: Arndt-Eistert homologation pathway to convert the
Solid-Phase Peptide Synthesis (SPPS) Protocol
Incorporating N-Fmoc-3-aminononanoic acid requires modified SPPS protocols due to the steric hindrance of the
A. Resin Selection
-
Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin or Rink Amide MBHA .
-
Loading: Low loading (0.3 – 0.5 mmol/g) is crucial to prevent aggregation, as
-peptides can form inter-chain aggregates more readily than -peptides.
B. Coupling Reagents
Standard DIC/HOBt coupling is often insufficient.
-
Primary Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .
-
Base: DIPEA (Diisopropylethylamine).[3]
-
Stoichiometry: 3 eq. Amino Acid : 2.9 eq. HATU : 6 eq. DIPEA.
C. Step-by-Step Workflow
-
Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection:
-
20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if Asp is present).
-
2 x 10 min cycles. Note:
-amino acids deprotect slower than -amino acids.
-
-
Washing: DMF (5x), DCM (3x), DMF (3x).
-
Coupling (The Critical Step):
-
Dissolve Fmoc-3-aminononanoic acid, HATU, and HOAt in minimal DMF.
-
Add DIPEA immediately before adding to resin.
-
Reaction Time: 2 to 4 hours (Standard amino acids take 45 min).
-
Monitoring: Use the Chloranil Test (for secondary amines) or standard Kaiser test. If positive, re-couple using PyBOP or symmetric anhydride method.
-
-
Capping: Acetic anhydride/Pyridine (1:1) in DMF to terminate unreacted chains.
D. Troubleshooting Aggregation
If the library involves sequential
-
Solution: Use "Magic Mixture" solvents (DCM:DMF:NMP 1:1:1) or elevate temperature to 50°C (microwave-assisted SPPS) during coupling.
Figure 2: SPPS decision tree for difficult
Library Design Strategy
When designing a peptidomimetic library with N-Fmoc-3-aminononanoic acid, the goal is often to disrupt native protein interactions or penetrate cell membranes.
| Design Parameter | Strategy | Rationale |
| Positioning | In a 14-helix (typical for | |
| Diversity | Mix with | Creating |
| Solubility | Flanking with Lys/Arg | The hexyl side chain is highly hydrophobic. Flanking the residue with cationic amino acids (Lys, Arg) is essential to maintain aqueous solubility of the library members. |
| Targeting | Membrane Anchoring | Use 3-aminononanoic acid at the N- or C-terminus to act as a "lipid tail mimic," facilitating membrane insertion or targeting GPCR transmembrane domains. |
References
-
Structure & CAS Verification: N-Fmoc-(+/-)-3-aminononanoic acid. CAS: 1335041-93-4.[2] Available from and .
-
Biosynthetic Origin: Amblard, M., et al. "Functional and Structural Analyses of the Split-Dehydratase Domain in the Biosynthesis of Macrolactam Polyketide Cremimycin." Biochemistry, 2019.[4] Link.
- Peptidomimetic Protocols: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.
-
SPPS of Beta-Peptides: "Solid-Phase Peptide Synthesis Methods: Complete Guide." Biovera Research. Link.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CAS 1335041-93-4 | this compound, - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 3. biomatik.com [biomatik.com]
- 4. Functional and Structural Analyses of the Split-Dehydratase Domain in the Biosynthesis of Macrolactam Polyketide Cremimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
incorporating N-Fmoc-3-aminononanoic acid in solid-phase peptide synthesis
Topic: Incorporating N-Fmoc-3-aminononanoic acid in solid-phase peptide synthesis Content Type: Application Note & Protocol
Executive Summary
N-Fmoc-3-aminononanoic acid (Fmoc-3-Ana) is a lipophilic
Pre-Synthesis Strategy & Causality[1]
The Hydrophobic Challenge
3-aminononanoic acid possesses a hexyl side chain at the
Strategic Mitigation:
-
Resin Selection: Use low-loading resins (0.2 – 0.4 mmol/g), such as ChemMatrix® or Tentagel , which swell better in both polar and non-polar solvents compared to standard polystyrene.[1]
-
Solvent Engineering: Standard DMF may be insufficient.[1] A binary solvent system of DMF/DCM (1:1) or NMP is required to solvate the lipophilic side chain and maintain the swollen state of the resin.
The Reactivity Challenge
While the amino group of 3-Ana is a primary amine, its position on the
-
Coupling of Fmoc-3-Ana: The activation of the carboxyl group is generally straightforward, but the bulky side chain can slow down acylation of the resin-bound amine.
-
Coupling onto Fmoc-3-Ana: This is the bottleneck.[1] Once Fmoc-3-Ana is deprotected, the exposed
-amine is sterically hindered by the adjacent hexyl group and the resin matrix.[1] Standard coupling times must be extended.
Detailed Experimental Protocol
Reagents and Preparation
-
Coupling Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1] Note: HATU/HOAt is preferred over HBTU/HOBt for sterically demanding
-amino acids.[1] -
Base : DIEA (N,N-Diisopropylethylamine).[1]
-
Solvents : Anhydrous DMF, DCM, and NMP.
Step-by-Step Workflow
Step 1: Resin Swelling & Preparation
The resin must be fully solvated to expose reactive sites.[1]
-
Weigh resin (e.g., Rink Amide ChemMatrix, 0.1 mmol scale).
-
Wash with DCM (3 x 5 mL) to expand the polymeric core.[1]
-
Swell in DCM/DMF (1:1) for 30 minutes. Reasoning: The DCM component ensures maximum swelling of polystyrene-based cores, while DMF prepares the environment for polar reactions.
Step 2: Coupling of Fmoc-3-Aminononanoic Acid
This step attaches the
-
Activation :
-
Dissolve Fmoc-3-Ana (3.0 equivalents relative to resin loading) in minimal NMP or DMF/DCM (1:1).[1]
-
Add HATU (2.9 eq) and HOAt (3.0 eq).[1]
-
Add DIEA (6.0 eq) immediately prior to addition to resin.[1]
-
Pre-activation time: 1–2 minutes.[1] Do not exceed 5 minutes to avoid racemization (though less prone in
-amino acids, it prevents side reactions like guanidinylation).[1]
-
-
Reaction :
-
Add the activated mixture to the resin.
-
Agitate for 2 hours at room temperature.
-
Critical Check: Perform a Kaiser Test . If blue (positive), re-couple using fresh reagents for another 2 hours.
-
Step 3: Deprotection of Fmoc-3-Ana
Removing the Fmoc group reveals the
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Optimization: For sequences prone to aspartimide formation or aggregation, use 20% Piperidine + 0.1 M HOBt or DBU/Piperidine mixtures (though DBU is aggressive).
-
-
Extensive Wash: DMF (5 x 3 min) followed by DCM (3 x 3 min).[1] Reasoning: Complete removal of piperidine is crucial to prevent adduct formation during the next activation.
Step 4: Coupling the Next Residue onto 3-Ana
This is the critical failure point. The
-
Reagent Choice : Use HATU/HOAt or TIC/Oxyma (Triisopropylcarbodiimide/Oxyma Pure).[1]
-
Stoichiometry : Increase to 4–5 equivalents of the incoming Fmoc-amino acid.
-
Conditions :
Step 5: Capping (Optional but Recommended)
To prevent deletion sequences if the reaction is incomplete.[1]
Visualization: Process Flow Logic
The following diagram illustrates the decision matrix and workflow for incorporating this difficult residue.
Caption: Workflow for incorporating Fmoc-3-aminononanoic acid, highlighting critical decision points (yellow diamonds) and high-risk coupling steps (red/green).
Quantitative Data Summary
| Parameter | Standard AA Coupling | Fmoc-3-Ana Coupling | Coupling onto 3-Ana |
| Equivalents | 3.0 eq | 3.0 eq | 4.0 – 5.0 eq |
| Coupling Reagent | HBTU or DIC/HOBt | HATU/HOAt | HATU/HOAt or PyAOP |
| Solvent System | DMF | DMF/DCM (1:[1]1) or NMP | DMF/NMP |
| Reaction Time | 45 – 60 min | 2 hours | 2 x 2 hours (Double Couple) |
| Monitoring | Kaiser Test | Kaiser Test | Micro-cleavage / Chloranil |
| Risk Factor | Low | Medium (Sterics) | High (Nucleophilicity) |
Troubleshooting & Quality Control
"Difficult Sequence" Aggregation
If the resin beads appear clumped or do not swell after the 3-Ana coupling:
-
Cause:
-sheet or helical secondary structure formation induced by the hydrophobic chain.[1] -
Solution: Add pseudoproline dipeptides in subsequent steps if possible, or use "Magic Mixture" solvents (DCM/DMF/NMP + 1% Triton X-100 + 2M Ethylene Carbonate) for the deprotection and coupling steps immediately following 3-Ana [1].[1]
Incomplete Coupling (Deletion Sequences)
If HPLC analysis shows a peak corresponding to [Target Mass - (Next AA)]:
-
Cause: The
-amine of 3-Ana failed to react with the incoming amino acid.[1] -
Solution: Switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) for the subsequent coupling.[1] PyAOP is a phosphonium salt analog of HATU and is often superior for hindered amines [2].
References
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.[1] MilliporeSigma Application Notes.[1] Link
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[1] Link
-
University of California, Irvine (Nowick Lab). Standard practices for Fmoc-based solid-phase peptide synthesis.[1]Link
-
Altabioscience. Fmoc Amino Acids for SPPS.Link
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[1]Link
Sources
manual vs. automated synthesis of peptides with 3-aminononanoic acid
Application Note: AN-2026-BETA Optimizing Synthesis of Peptides Containing 3-Aminononanoic Acid: Manual vs. Automated Protocols
Abstract
The incorporation of 3-aminononanoic acid (3-ANA), a lipophilic
Introduction: The Chemical Challenge
3-aminononanoic acid is a
-
Kinetic Sluggishness: The nucleophilicity of the
-amino group is comparable to -amines, but the acylation rate (coupling to the -amine) is significantly retarded by the steric bulk of the adjacent alkyl chain. -
Hydrophobic Aggregation: The lipophilic nature of the nonyl chain promotes inter-chain aggregation (often forming
-sheets or 14-helix structures) within the resin matrix, leading to "difficult sequences" where solvents and reagents cannot penetrate.
Strategic Decision Matrix:
Figure 1: Decision matrix for selecting the optimal synthesis strategy based on peptide complexity and resource availability.
Materials and Reagents
| Component | Specification | Rationale |
| Resin | Rink Amide MBHA or Wang (Low Loading: 0.2–0.4 mmol/g) | Low loading reduces inter-chain aggregation (pseudo-dilution effect). |
| Solvent | DMF or NMP (N-Methyl-2-pyrrolidone) | NMP is superior for preventing aggregation in hydrophobic sequences [1]. |
| Coupling Reagent | HATU (Manual) / DIC + Oxyma (Auto) | HATU/HOAt is preferred for difficult manual couplings; DIC/Oxyma is safer/stable at high temps. |
| Base | DIPEA (Diisopropylethylamine) | Standard base; use Collidine if racemization of Cys/His is a concern. |
| Deprotection | 20% Piperidine in DMF + 0.1M HOBt | HOBt suppresses aspartimide formation and reduces racemization. |
Protocol A: Manual Synthesis (The Optimization Approach)
Best for: Short sequences (<10 AA), expensive 3-ANA building blocks, or initial troubleshooting.
Core Principle: Manual synthesis allows for "Double Coupling" and real-time monitoring via the Kaiser Test. Since 3-ANA is a primary amine, the Kaiser test is effective, though reaction times may need extension.
Step-by-Step Procedure:
-
Resin Swelling:
-
Swell resin in DCM for 30 mins, then wash with DMF (
min).
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine/DMF (
min). -
Critical: Wash extensively with DMF (
min) to remove all traces of piperidine.
-
-
Coupling 3-ANA (The "Easy" Step):
-
Dissolve Fmoc-3-ANA (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in minimal DMF.
-
Add to resin.[] Shake for 2 hours at room temperature.
-
Note: Coupling the
-amino acid onto the chain is usually standard.
-
-
Coupling onto 3-ANA (The "Hard" Step):
-
This is the bottleneck. The incoming amino acid faces steric hindrance from the 3-ANA side chain.
-
Reagents: Use HATU/HOAt (1:1 ratio) to generate the highly reactive -OAt ester.
-
Stoichiometry: 4 eq AA, 4 eq HATU, 4 eq HOAt, 8 eq DIPEA.
-
Time: React for 3–4 hours .
-
Monitoring: Perform Kaiser Test. If blue (positive), repeat coupling (Double Couple).
-
-
Capping (Optional but Recommended):
-
If Kaiser remains slightly positive after double coupling, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Protocol B: Automated Microwave Synthesis (The Production Approach)
Best for: Long sequences, hydrophobic aggregation prone peptides, and high throughput.
Core Principle: Microwave energy (dielectric heating) disrupts the hydrogen bonding networks that cause aggregation and provides the thermal energy to overcome the activation barrier of the sterically hindered
Instrument Settings (e.g., CEM Liberty Blue / Biotage Initiator):
| Parameter | Standard AA | 3-ANA Coupling | Coupling onto 3-ANA |
| Temperature | 75°C | 75°C | 75°C or 90°C |
| Time | 5 min | 10 min | 10–15 min |
| Power | 30–50 W | 30–50 W | 50 W |
| Solvent | DMF | DMF | NMP |
Step-by-Step Procedure:
-
Reagent Prep:
-
Use DIC/Oxyma Pure (0.5 M or 1.0 M) instead of HATU. HATU can cause rapid cyclization/epimerization at high temperatures [2].
-
Dissolve Fmoc-3-ANA in NMP to ensure solubility.
-
-
The Microwave Cycle:
-
Deprotection: 20% Piperidine + 0.1M Oxyma (to protect against racemization) at 75°C for 3 min.
-
Coupling:
-
Inject AA + DIC + Oxyma.
-
Ramp temp to 75°C over 2 mins.
-
Hold at 75°C for 10 mins (for coupling onto 3-ANA).
-
-
-
Handling the "Difficult" Junction:
-
For the amino acid immediately following 3-ANA, employ a "Double Couple" setting in the software.
-
Use NMP as the main solvent for this specific cycle to maximize chain solvation.
-
Workflow Diagram:
Figure 2: Automated Microwave SPPS Cycle. Note the elevated temperature and extended coupling time.
Quality Control & Troubleshooting
HPLC Analysis:
-
-peptides often elute later than their
-counterparts due to increased hydrophobicity. -
Use a C18 or C4 column. Gradient: 5% to 95% ACN with 0.1% TFA.
-
Warning: If you see a peak with Mass = [Target - 18], it suggests aspartimide formation or dehydration, common in high-temp synthesis if not buffered with Oxyma/HOBt.
Solubility:
-
Peptides with 3-ANA are notoriously insoluble in water.
-
Dissolution Protocol: Dissolve in minimal DMSO or HFIP (Hexafluoroisopropanol) before diluting with water/buffer for purification.
References
-
Biotage. (2023).[2] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from
-
CEM Corporation. (2013).[3] Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods Mol Biol. 1047:235-49.[3] Retrieved from
-
BenchChem. (2025).[4] A Comparative Guide to Manual and Automated Peptide Synthesis. Retrieved from
-
Albericio, F., et al. (2018). Peptide Coupling Reagents, Names, Acronyms and References. Retrieved from
Sources
Application Note: N-Fmoc-(+/-)-3-Aminononanoic Acid in PROTAC Linker Design
Abstract & Strategic Rationale
The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved beyond simple PEG chains.[1][] While polyethylene glycol (PEG) offers solubility, it often suffers from high polar surface area (PSA) and poor membrane permeability.[3]
N-Fmoc-(+/-)-3-aminononanoic acid (Fmoc-3-ANA) represents a strategic alternative.[3] As a lipophilic
-
Modulated Lipophilicity: The C6 alkyl tail (relative to the backbone) increases logP, aiding passive diffusion across cell membranes.
-
Proteolytic Stability:
-amino acids are resistant to endogenous peptidases, prolonging plasma half-life compared to standard -peptide linkers.[3] -
Conformational Bias: The
-substitution creates specific folding patterns (e.g., 14-helices) that can rigidly orient the Warhead and E3 Ligand, potentially reducing the entropic penalty of ternary complex formation.[3]
This guide details the physicochemical profile, design logic, and solid-phase peptide synthesis (SPPS) protocols for integrating Fmoc-3-ANA into degrader libraries.[3]
Physicochemical Profile
| Property | Data / Specification |
| Chemical Name | N-Fmoc-3-aminononanoic acid |
| Structure Type | |
| Molecular Formula | |
| Molecular Weight | ~395.5 g/mol |
| Stereochemistry | (+/-) Racemate (Must be resolved or used as mixture) |
| Solubility | High in DMF, NMP, DCM; Low in Water |
| Protecting Group | Fmoc (Base labile) |
| Critical Feature | Hexyl side-chain at C3 position |
Design Logic: The "Linkerology" of Fmoc-3-ANA
The integration of Fmoc-3-ANA is not merely about extending length; it is about tuning the Permeability-Rigidity Axis .[3]
Mechanism of Action
Unlike linear alkyl chains (e.g., 6-aminohexanoic acid), the branching at the C3 position of 3-aminononanoic acid creates steric bulk.[3] When incorporated into a PROTAC, this bulk restricts the rotational freedom of the linker, potentially locking the E3 ligase and Protein of Interest (POI) into a productive orientation.
Diagram 1: Linker Impact on Ternary Complex
This diagram illustrates how the
Caption: The Fmoc-3-ANA linker bridges the Warhead and E3 Ligand. Its lipophilic side chain aids membrane crossing, while its beta-carbon substitution restricts flexibility to favor stable ternary complexes.[3]
Experimental Protocol: Solid-Phase Synthesis (SPPS)
Critical Warning:
Materials Required[2][3][4][5][6][7][8][9][10]
-
Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin (depending on C-term requirement).[3]
-
Amino Acid: this compound (0.2 M in DMF).[3]
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).[3]
-
Solvents: DMF (peptide grade), DCM (dichloromethane).[3]
Step-by-Step Workflow
1. Resin Preparation & Swelling[4]
-
Weigh appropriate resin (0.1 mmol scale recommended for pilots).[3]
-
Swell in DCM for 30 minutes.
-
Wash with DMF (3x).[3]
2. Fmoc Deprotection (The Cycle Start)
-
Add 20% Piperidine in DMF to the reaction vessel.
-
Agitate for 5 minutes; drain.
-
Add fresh 20% Piperidine in DMF.
-
Agitate for 15 minutes; drain.
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
QC Check: Perform Kaiser test (blue = free amine present).[3]
3. Activation & Coupling (The Critical Step)
Due to the steric hindrance of the
-
Dissolve Fmoc-3-ANA (3.0 eq) and HATU (2.9 eq) in minimal dry DMF.[3]
-
Add HOAt (3.0 eq) (optional but recommended for difficult sequences).
-
Add DIEA (6.0 eq) immediately before adding to resin.[3]
-
Transfer solution to the resin vessel.
-
Agitate for 2 to 4 hours at room temperature (standard amino acids take 45 mins; this requires longer).
-
Double Coupling: If the sequence is complex, drain and repeat Step 3 with fresh reagents for 1 hour.
4. Monitoring
-
Wash resin with DMF (3x).[3]
-
QC Check: Perform Chloranil test (preferred for secondary amines, though 3-ANA is primary, Chloranil is less prone to false positives with bulky resins).[3]
5. Cleavage (Final Release)
-
Wash resin with DCM (5x) to remove all DMF traces.[3]
-
Add Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
. -
Agitate for 2 hours.
-
Precipitate filtrate in cold diethyl ether.
Diagram 2: SPPS Workflow for Fmoc-3-ANA
This diagram outlines the optimized cycle for coupling hindered beta-amino acids.
Caption: Optimized SPPS cycle. Note the extended coupling time and the decision node for double coupling, essential for sterically hindered beta-amino acids.
Handling the Racemate (+/-)
The commercially available Fmoc-3-ANA is often racemic.[3] This presents a challenge and an opportunity in PROTAC design.
The Challenge: Diastereomers
If your Warhead or E3 ligand contains chiral centers (e.g., Thalidomide, VHL ligands), coupling a racemic linker will generate a pair of diastereomers (e.g., R-Linker-S-Ligand and S-Linker-S-Ligand).[3] These will have different physicochemical properties and retention times.
The Strategy
-
Synthesis: Proceed with the racemic mixture for the initial library synthesis.
-
Purification: Use Chiral Preparative HPLC to separate the diastereomers after the final cleavage.
-
Screening: Test both isomers. Often, one stereoisomer yields a significantly more potent degrader due to the specific vector of the exit chain relative to the E3 ligase surface.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of the C3-hexyl chain.[3] | Switch from HBTU to HATU or PyAOP . Increase temperature to 50°C (microwave assisted). |
| Low Solubility | High lipophilicity of the nonanoic chain. | Use a solvent mixture of DMF/DCM (1:1) or NMP during coupling to keep the growing chain solvated. |
| Aggregation | Beta-peptide secondary structure formation.[3] | Add "magic mixture" solvents (e.g., ethylene carbonate) or use lower resin loading (0.2 mmol/g).[3] |
| Poor Yield | Diketopiperazine formation (if 3-ANA is at N-term).[3] | Avoid leaving the N-terminus deprotected for long periods.[3] Couple the next unit immediately. |
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[][3] Link
- Klein, V. G., et al. (2020).Understanding and improving the membrane permeability of PROTACs. Journal of Medicinal Chemistry. (Discusses the impact of lipophilic linkers).
-
Steer, D. L., et al. (2002). Beta-Amino acids: versatile peptidomimetics.[3] Current Medicinal Chemistry.[3] (Source for beta-amino acid stability and coupling).[3]
-
Matsson, P., & Kihlberg, J. (2017). Cell permeability and oral absorption of macrocycles and PROTACs.[3] Journal of Medicinal Chemistry. Link[3]
-
Bachem. Fmoc Solid Phase Peptide Synthesis: Protocol & Troubleshooting.Link
Sources
Strategic Integration of Non-Proteinogenic Amino Acids (NPAAs) in Peptide Drug Discovery
Executive Summary
The incorporation of non-proteinogenic amino acids (NPAAs) has shifted from a niche academic interest to a cornerstone strategy in modern peptide therapeutics.[1] While native peptides offer high potency and specificity, they suffer from rapid renal clearance and proteolytic degradation.[2] NPAAs—specifically
This guide provides a validated workflow for the rational selection, chemical synthesis, and stability profiling of NPAA-modified peptides.
Strategic Framework: Mechanisms of Action
Before synthesis, the specific NPAA must be selected based on the structural liability of the lead compound.
Conformational Constraint (The "Helix Inducer")
Target: Peptides with low receptor affinity due to entropic penalties upon binding.
Solution:
Proteolytic Shielding (The "Armor")
Target: Peptides with short plasma half-lives (
Decision Matrix
Use the following logic flow to select the appropriate modification strategy.
Figure 1: Decision matrix for selecting NPAA modifications based on specific pharmacological liabilities.
Protocol 1: Solid-Phase Synthesis of Sterically Hindered Peptides[7][8]
Challenge: The very steric bulk that provides stability (e.g., the gem-dimethyl group of Aib) makes these residues notoriously difficult to couple using standard SPPS protocols. Incomplete coupling leads to deletion sequences that are difficult to purify.
Scope: This protocol details the "Turbo-Coupling" method for Aib and N-methylated residues using Fmoc chemistry.
Materials
-
Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g). Note: ChemMatrix offers superior swelling for difficult sequences compared to polystyrene.
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF (anhydrous).
Step-by-Step Methodology
-
Resin Preparation:
-
Swell resin in DMF for 30 minutes.
-
Deprotect Fmoc (20% Piperidine/DMF, 2 x 5 min).[6] Wash 5x with DMF.
-
-
Standard Residue Coupling (Non-NPAA):
-
Use 5 eq. Fmoc-AA-OH, 5 eq. HBTU, 10 eq. DIEA.
-
Reaction time: 30 min at Room Temp (RT).
-
-
Critical Step: Coupling ONTO a Hindered Residue (e.g., Coupling X onto Aib-Resin):
-
Context: The amine of the Aib residue on the resin is buried.
-
Reagents: Dissolve 5 eq. Fmoc-AA-OH, 5 eq. HATU , 5 eq. HOAt , and 10 eq. DIEA in minimal DMF.[7]
-
Procedure:
-
Pre-activate the amino acid mixture for 1 minute before adding to resin.
-
Microwave Assistance: Heat to 75°C (25 Watts) for 10 minutes. Alternative (No Microwave): Double couple at RT for 2 hours each.
-
-
Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/hindered primaries). If beads are blue, repeat coupling.
-
-
Critical Step: Coupling OF the Hindered Residue (e.g., Coupling Fmoc-Aib-OH onto Resin):
-
Use 4 eq.[7] Fmoc-Aib-OH, 4 eq. HATU, 8 eq. DIEA.
-
Procedure: Single coupling at 75°C for 15 minutes usually suffices.
-
Note: Aib is an excellent nucleophile once deprotected, but a poor electrophile during coupling due to the quaternary carbon.
-
-
Capping:
-
After difficult couplings, cap unreacted amines with Acetic Anhydride/Pyridine (1:9 v/v) to terminate deletion sequences.
-
-
Cleavage:
-
TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
-
Figure 2: Adaptive SPPS cycle distinguishing between standard and hindered amino acid couplings.
Protocol 2: In Vitro Proteolytic Stability Profiling
Objective: Quantify the stability enhancement conferred by NPAA incorporation compared to the native sequence.
Assay Principle: Peptides are incubated in pooled human plasma. Aliquots are quenched at specific time points, and the remaining parent peptide is quantified via LC-MS/MS.[8]
Materials
-
Matrix: Pooled Human Plasma (Lithium Heparin). Avoid EDTA if studying metalloprotease stability.
-
Internal Standard (IS): Tolbutamide or a stable isotopically labeled analog of the peptide.
-
Quenching Solution: Acetonitrile (ACN) containing 1% Formic Acid + IS.
Procedure
-
Preparation:
-
Prepare 1 mM peptide stock in DMSO.
-
Pre-warm plasma to 37°C in a water bath.
-
-
Incubation:
-
Spike peptide into plasma to a final concentration of 2 µM (0.2% DMSO final).
-
Incubate at 37°C with gentle shaking (300 rpm).
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 60, 120, 240 minutes.
-
At each point, transfer 50 µL of plasma mixture into 200 µL of Quenching Solution .
-
Why: The 1:4 ratio ensures complete protein precipitation and enzyme inactivation.
-
-
Processing:
-
Vortex samples for 1 minute.
-
Centrifuge at 4,000 x g for 20 minutes at 4°C.
-
Transfer supernatant to LC-MS vials.
-
-
Analysis & Calculation:
-
Analyze via LC-MS/MS (MRM mode).
-
Plot
vs. Time. -
Calculate half-life:
, where is the slope of the linear regression.
-
Data Interpretation (Mock Data)
The following table illustrates typical results expected when stabilizing a GLP-1-like peptide backbone.
| Peptide ID | Modification Strategy | t1/2 (Human Plasma) | Interpretation |
| PEP-WT | Native Sequence (Ala8) | 12.5 min | Rapid degradation by DPP-IV at Ala8 position. |
| PEP-01 | Aib8 Substitution | > 240 min | Success. Steric bulk at pos 8 completely blocks DPP-IV access [3]. |
| PEP-02 | N-Me-Ala8 Substitution | 185 min | Significant stabilization, but slightly less effective than Aib for this specific enzyme. |
| PEP-03 | D-Ala8 Substitution | > 240 min | Highly stable, but risk of losing receptor affinity due to stereochemical inversion. |
References
-
Burgess, A. W., et al. (1973). Conformational effects of substitution of alpha-aminoisobutyric acid for alanine in peptides. Biopolymers, 12(9), 2099-2105. Link
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link
-
Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. Link
-
Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143. Link
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[3][4][9][6][7][10][11] Chemical Reviews, 109(6), 2455-2504. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biovera.com.au [biovera.com.au]
- 7. peptideweb.com [peptideweb.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. lifetein.com [lifetein.com]
- 10. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 11. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
Troubleshooting & Optimization
Technical Support Center: N-Fmoc-3-aminononanoic Acid for Aggregation Disruption
Foundational Understanding: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the use of N-Fmoc-3-aminononanoic acid (Fmoc-3-Anc) in Solid-Phase Peptide Synthesis (SPPS).
Q1: What is N-Fmoc-3-aminononanoic acid (Fmoc-3-Anc)? A1: N-Fmoc-3-aminononanoic acid is a non-proteinogenic β-amino acid. It is characterized by a nine-carbon backbone with the amine group at the third position and a hexyl (C6) alkyl chain as part of its backbone structure. The N-terminus is protected by a standard Fmoc group, making it compatible with routine Fmoc-based SPPS workflows.[1]
Q2: When should I consider using Fmoc-3-Anc in my peptide synthesis? A2: You should consider incorporating Fmoc-3-Anc when you are synthesizing "difficult sequences" that are prone to on-resin aggregation.[2] Key indicators of aggregation include:
-
Poor resin swelling or shrinking during synthesis.
-
Slow or incomplete Fmoc deprotection, often indicated by a weak or negative Kaiser test after extended deprotection times.
-
Failed or slow coupling reactions for standard amino acids.
-
Sequences rich in hydrophobic residues like Val, Ile, Leu, and Phe, which have a high propensity to form β-sheets.[1]
Q3: How does Fmoc-3-Anc prevent peptide aggregation? A3: Fmoc-3-Anc acts as a "β-sheet breaker." The primary driver of peptide aggregation is the formation of intermolecular hydrogen bonds that lock peptide chains into highly ordered β-sheet structures.[1][3] The bulky hexyl alkyl chain of 3-Anc introduces significant steric hindrance, physically disrupting the close alignment required for these hydrogen bonds to form, thereby keeping the peptide chains solvated and accessible for subsequent chemical steps.[4][5]
Q4: Where in my peptide sequence should I strategically place Fmoc-3-Anc? A4: For maximum efficacy, Fmoc-3-Anc should be placed strategically within the core of the aggregation-prone sequence. A general guideline is to substitute a residue every 6-8 amino acids within the problematic region. It is often used to replace a hydrophobic α-amino acid like Ala, Val, or Leu to disrupt a pattern of alternating hydrophobic/hydrophilic residues without drastically altering the overall hydrophobicity of the peptide.
The Scientific Rationale: Mechanism of Aggregation Disruption
Peptide aggregation during SPPS is a sequence-dependent phenomenon driven by the self-assembly of growing peptide chains into insoluble, β-sheet-rich structures. This process renders the N-terminus of the peptide inaccessible to reagents, leading to incomplete reactions and synthesis failure.
The incorporation of Fmoc-3-Anc introduces a fundamental structural disruption. As a β-amino acid, it locally alters the peptide backbone conformation. More importantly, its substantial alkyl chain acts as a steric shield. This prevents adjacent peptide chains from adopting the precise, parallel or anti-parallel orientation necessary for the network of hydrogen bonds that defines a β-sheet.
Caption: Mechanism of aggregation disruption by 3-Anc.
Practical Implementation: Protocols and Workflow
Success with Fmoc-3-Anc requires careful attention to dissolution and coupling conditions due to its steric bulk and hydrophobicity.
Experimental Workflow
The following diagram outlines the decision-making process for using Fmoc-3-Anc.
Caption: Decision workflow for incorporating Fmoc-3-Anc.
Table 1: Recommended Solvents for Fmoc-3-Anc
| Solvent | Grade | Temperature | Notes |
| NMP | Peptide Synthesis | Room Temp | Recommended. Superior solvating power for hydrophobic and aggregating sequences.[2] |
| DMF | Peptide Synthesis | Room Temp | Standard choice, but may require sonication or gentle warming for complete dissolution. |
| DMF / DCM (9:1) | Peptide Synthesis | Room Temp | Adding a small amount of DCM can sometimes aid solubility of hydrophobic building blocks. |
Protocol 1: Dissolution of N-Fmoc-3-aminononanoic acid
-
Weigh the required amount of Fmoc-3-Anc into a clean, dry glass vial.
-
Add the minimum volume of N-Methyl-2-pyrrolidone (NMP) required to achieve the desired concentration (e.g., 0.2-0.5 M).
-
Vortex vigorously for 1-2 minutes.
-
If not fully dissolved, place the vial in a sonicator bath at room temperature for 5-10 minutes.
-
Optional: If solids persist, warm the solution to 30-40°C with continued agitation until clear. Allow to cool to room temperature before proceeding to activation.
Protocol 2: Manual Coupling of Fmoc-3-Anc
This protocol assumes a 0.1 mmol synthesis scale and recommends robust activation conditions to overcome steric hindrance.
Reagents:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-3-Anc solution (0.4 mmol, 4 eq.)
-
HATU (0.38 mmol, 3.8 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
NMP as the primary solvent
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirm with a positive Kaiser test) and wash the resin thoroughly with NMP (3 x 1 min).
-
Pre-activation: In a separate vial, combine the Fmoc-3-Anc solution and solid HATU. Add NMP if necessary to ensure all solids are dissolved.
-
Activation: Add the DIPEA to the Fmoc-3-Anc/HATU mixture. Vortex immediately and allow to activate for 2-5 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the drained peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend this time to 4 hours or perform the coupling at a slightly elevated temperature (35-40°C).[2]
-
Washing: After the coupling time, drain the reaction vessel and wash the resin thoroughly with NMP (5 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents.
-
Confirmation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates a complete reaction. If the test is positive, proceed to the Troubleshooting Guide.
Troubleshooting Guide
Issue 1: The Kaiser test is positive after a 2-hour coupling of Fmoc-3-Anc.
-
Causality: The steric hindrance of the β-amino acid is preventing the reaction from reaching completion within the standard timeframe.
-
Solution 1 (Recouple): Immediately repeat the coupling procedure (Protocol 2) with a fresh solution of activated Fmoc-3-Anc for another 2 hours. This is often sufficient to drive the reaction to completion.
-
Solution 2 (Elevate Temperature): If a second coupling is not desired, perform the initial coupling at 40°C. Increased thermal energy can help overcome the activation energy barrier for sterically hindered couplings.
-
Solution 3 (Alternative Activator): While HATU is very effective, some sequences may benefit from an alternative high-efficiency activator like HCTU or PyBOP.
Issue 2: The Fmoc deprotection of the next amino acid is slow or incomplete.
-
Causality: Although 3-Anc disrupts aggregation, the overall peptide may still have some residual structure or be highly hydrophobic, hindering access of the piperidine solution to the N-terminus.
-
Solution 1 (Extend Deprotection): Increase the deprotection time. Instead of a standard 2 x 5-minute treatment, try 2 x 15 minutes.
-
Solution 2 (Use DBU): Add 1-2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your 20% piperidine/NMP deprotection solution. DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal in difficult contexts.[2]
Issue 3: The final crude peptide has poor solubility and is difficult to purify via RP-HPLC.
-
Causality: The incorporation of 3-Anc, with its long alkyl chain, significantly increases the overall hydrophobicity of the final peptide. This can lead to aggregation in aqueous buffers and very long retention times on C18 columns.
-
Solution 1 (Solubilization): Attempt to dissolve the crude peptide in solutions containing organic modifiers or denaturants before injection. Options include 5-10% acetic acid, neat DMSO, or hexafluoroisopropanol (HFIP), followed by dilution into the HPLC mobile phase.
-
Solution 2 (Modify HPLC Gradient): Adjust your purification method. Start with a higher initial percentage of Acetonitrile (e.g., 20-30% B instead of 5% B). Use a shallower gradient (e.g., 0.5% per minute) to ensure proper separation from closely eluting impurities.
-
Solution 3 (Alternative Stationary Phase): If purification on a C18 column fails, consider a C4 or C8 stationary phase, which is less hydrophobic and may provide better resolution for highly hydrophobic peptides.
References
-
Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. American Chemical Society. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
jotun86. Comment on "There are no steric clashes in beta strands in proteins" what does this mean ? Reddit r/chemhelp. [Link]
-
Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Molecular Biosciences. [Link]
-
β-Peptides as inhibitors of protein–protein interactions. National Institutes of Health. [Link]
-
Steric zipper interactions in artificial crystalline peptide β-sheets. EurekAlert!. [Link]
-
Hydrogen bond strength and beta-sheet propensities: the role of a side chain blocking effect. PubMed. [Link]
Sources
- 1. Steric zipper interactions in artificial crystalline peptide β-sheets | EurekAlert! [eurekalert.org]
- 2. peptide.com [peptide.com]
- 3. Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Hydrogen bond strength and beta-sheet propensities: the role of a side chain blocking effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Fmoc-Amino Acids
Introduction
Coupling sterically hindered amino acids is the bottleneck of modern solid-phase peptide synthesis (SPPS). Residues such as
Part 1: Decision Logic & Workflow (Visual Guide)
The following decision tree illustrates the logical flow for selecting coupling conditions based on the specific type of steric hindrance.
Figure 1: Decision tree for selecting coupling reagents and conditions based on amino acid steric profile.
Part 2: Reagent Selection & Chemistry (FAQs)
Q1: Why is HATU considered the "Gold Standard" for hindered couplings, and when should I switch to PyAOP or COMU?
Technical Insight: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is superior to HBTU because it generates an OAt-active ester . The pyridine nitrogen in the OAt leaving group provides anomeric assistance (neighboring group effect), significantly accelerating the coupling rate compared to the OBt esters generated by HBTU/DIC [1].
However, HATU has limitations:
-
Guanidinylation: If the coupling is slow (common with hindered residues), the free amine on the resin can attack the uronium moiety of HATU instead of the activated amino acid, permanently capping the chain.
-
Atom Economy: It is expensive for large-scale use.
Recommendation:
-
Use HATU for standard hindered couplings (Val, Ile) where reaction time is <1 hour.
-
Switch to PyAOP (Phosphonium analog of HATU) for N-methylated amino acids . Phosphonium salts do not suffer from guanidinylation, allowing for longer reaction times required by N-methyl residues without capping the sequence [2].
-
Switch to COMU if safety is a concern.[1] COMU generates an Oxyma-active ester, which is safer (non-explosive) than HOAt and shows comparable efficiency to HATU in comparative studies [3].
Q2: How does the choice of base affect racemization in hindered couplings?
Mechanism:
Strong, unhindered bases like DIPEA (Diisopropylethylamine) can abstract the
Protocol Adjustment:
Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker and more sterically hindered base.[2] It is sufficient to drive the formation of the active ester but is too bulky to effectively abstract the
Part 3: Optimized Protocols
Protocol A: The "Turbo-Coupling" for N-Methyl & Aib Residues
Use this for the most difficult couplings where standard DIC/Oxyma fails.
Reagents:
-
Additive: HOAt (0.1 M) or Oxyma Pure.
-
Base: 2,4,6-Collidine.[6]
-
Solvent: NMP (N-methylpyrrolidone) – Crucial: NMP swells resin better than DMF, exposing internal sites.
Step-by-Step:
-
Pre-Activation (Critical): Dissolve Fmoc-AA (5 eq) and PyAOP (5 eq) in NMP. Add Collidine (10 eq). Shake for 30 seconds only.
-
Why? Minimizes pre-activation time reduces the risk of epimerization before the reagent hits the resin.
-
-
Addition: Add mixture to the resin immediately.
-
Microwave Irradiation (Optional but Recommended):
-
Temp: 75°C.
-
Power: 30W (maintain constant temp, do not pulse blindly).
-
Time: 5 minutes (Aib) or 10 minutes (N-Me-AA).
-
Note without Microwave: Double couple for 2 hours each at Room Temp.
-
-
Wash: NMP (3x), DCM (3x), NMP (3x).
Protocol B: Bis-Trichloromethyl Carbonate (BTC) Method
Use this for "Impossible" sequences (e.g., Aib-Aib, N-Me-N-Me).
This method generates an Acid Chloride in situ, which is the most reactive species available, bypassing the steric bulk of leaving groups like OAt.
Step-by-Step:
-
Dissolve Fmoc-AA (3 eq) and BTC (1 eq) in anhydrous THF/DCM.
-
Add Collidine (8 eq) dropwise. Caution: Gas evolution (CO2/Phosgene).
-
Stir for 5 minutes to form the acid chloride.
-
Couple for 1 hour at Room Temp.
Part 4: Comparative Data & Troubleshooting
Coupling Reagent Efficiency Comparison
| Reagent | Active Ester | Reactivity | Racemization Risk | Best Application |
| DIC + Oxyma | Oxyma | High | Low | Cys, His, Standard SPPS |
| HATU | OAt | Very High | Moderate | |
| PyAOP | OAt | Very High | Moderate | N-Methyl AA , Cyclization |
| COMU | Oxyma | Very High | Low | General Hindered (Green alternative) |
| Acid Chloride | Cl- | Extreme | High | Aib-Aib , N-Me-N-Me |
Troubleshooting Guide
Issue 1: Incomplete Coupling (Positive Kaiser/Chloranil Test)
-
Diagnosis: Steric hindrance is preventing the activated ester from reaching the amine.
-
Solution:
-
Switch Solvent: Change from DMF to NMP or use a binary mixture (NMP/DMSO 9:1) to disrupt aggregation (beta-sheets).
-
Double Couple: Perform the first coupling with HATU/Collidine, wash, and perform a second coupling with PyAOP/Collidine.
-
Increase Temp: Raise reaction temperature to 50°C (conventional heating) or 75°C (microwave).
-
Issue 2: Racemization of Cys or His
-
Diagnosis: High activation energy or strong base usage.
-
Solution:
-
Never use HATU/Microwave for Cys/His.
-
Protocol: Use DIC (1 eq) + Oxyma (1 eq) at Room Temperature.
-
Base-Free: Avoid adding any tertiary base (DIPEA/Collidine) if possible; DIC/Oxyma works well in slightly acidic/neutral conditions which protects the chiral center [5].
-
Issue 3: Deletion Sequences (Missing AA)
-
Diagnosis: "Difficult Sequence" aggregation. The growing peptide chain folds back on itself, hiding the N-terminus.
-
Solution: Use "Magic Mixture" washes: DCM/DMF/NMP (1:1:1) with 1% DBU or use Pseudoproline dipeptides (Fmoc-Ser/Thr-Oxa) to disrupt secondary structure formation [6].
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6][11] An efficient peptide coupling additive.[1][5][10][12][13] Journal of the American Chemical Society. Link
-
Albericio, F., et al. (2018). Microwave-Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation Application Note. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. Journal of Organic Chemistry. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal. Link
-
Sampson, W. R., et al. (1999). The synthesis of difficult peptides using pseudoproline dipeptides. Journal of Peptide Science. Link
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. jpt.com [jpt.com]
- 13. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
incomplete Fmoc deprotection in long-chain beta-peptides
Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult challenges in solid-phase peptide synthesis (SPPS): the incomplete Fmoc deprotection of long-chain β-peptides.
Unlike standard α-peptides, β-peptides possess an extra carbon in their backbone, giving them a profound propensity to form highly stable secondary structures (such as 14-helices) and extensive intermolecular hydrogen-bond networks. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you overcome these barriers.
Q: Why do my long-chain β-peptides synthesize perfectly up to ~10 residues, but suddenly fail at the deprotection step? A: The failure is rarely chemical; it is physical. As the β-peptide chain elongates, it begins to form robust secondary structures. These intermolecular hydrogen bonds cause the growing peptide chains to aggregate, leading to a physical collapse of the resin matrix[1]. Once the resin shrinks, the N-terminal Fmoc group becomes sterically shielded. The standard deprotection base (piperidine) is physically blocked from accessing the acidic β-proton on the fluorenyl ring, preventing the E1cB elimination reaction required to cleave the Fmoc group[2].
Q: I am using standard 20% piperidine in DMF. Why isn't this sufficient for aggregated sequences? A: Piperidine is a secondary amine that serves a dual purpose: it acts as a weak base to abstract the Fmoc proton and as a nucleophile to scavenge the resulting highly reactive dibenzofulvene (DBF) intermediate[3]. However, in highly aggregated β-peptide networks, piperidine's basicity (pKa ~11.1) is often insufficient to drive the reaction kinetically before steric hindrance completely halts diffusion.
Mechanistic pathway of β-peptide aggregation and targeted interventions.
Diagnostic FAQ: Self-Validating Your Synthesis
Q: How can I definitively prove that my deprotection is incomplete? The Kaiser test is giving me ambiguous results. A: The Kaiser test (ninhydrin) is notoriously unreliable for highly aggregated sequences or sterically hindered amines, often yielding false negatives[1]. To establish a self-validating system, you must switch to quantitative UV-Vis monitoring . When Fmoc is cleaved, it releases dibenzofulvene, which reacts with piperidine to form a DBF-piperidine adduct. This adduct has a strong, distinct UV absorbance at 301 nm[4]. By collecting the deprotection effluent and measuring its absorbance, you can use the Beer-Lambert law to calculate the exact millimoles of Fmoc removed and compare it to your resin's theoretical loading. A flattening of the UV absorption profile across successive cycles is the definitive diagnostic marker of aggregation[1].
Troubleshooting Workflows & Solutions
Q: If standard piperidine fails, what chemical modifications can I make to the deprotection cocktail? A: You must decouple the base function from the scavenger function. Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU is a non-nucleophilic, exceptionally strong base that rapidly forces the abstraction of the Fmoc proton even in hindered environments[4]. Because DBU cannot scavenge the resulting DBF, you must retain piperidine in the cocktail. A standard rescue cocktail is 2% DBU + 20% Piperidine in DMF [5].
Q: How does Microwave-Assisted SPPS (MW-SPPS) overcome these physical barriers? A: Microwave irradiation provides rapid, precise kinetic energy directly to the reaction mixture. Elevating the temperature to 60°C–75°C provides enough thermodynamic energy to break the intermolecular hydrogen bonds driving the β-sheet/14-helix aggregation[6]. This causes the collapsed resin to re-swell, exposing the N-terminus and reducing deprotection times from 20 minutes to under 3 minutes[2].
Decision tree for troubleshooting incomplete Fmoc deprotection in SPPS.
Quantitative Data: Deprotection Cocktail Efficacy
To aid in your experimental design, below is a comparative summary of deprotection strategies for aggregation-prone β-peptides.
| Deprotection Strategy | Cocktail Composition | Temp | Time | Mechanism of Action | Aggregation Resolution |
| Standard | 20% Piperidine in DMF | 25°C | 2 x 10 min | Standard E1cB elimination | Poor |
| Strong Base (DBU) | 2% DBU + 20% Piperidine in DMF | 25°C | 2 x 5 min | High pKa drives rapid proton abstraction[5] | Moderate to High |
| Chaotropic Solvent | 20% Piperidine in DMF/DMSO (1:1) | 25°C | 2 x 15 min | DMSO disrupts intermolecular H-bonds[2] | Moderate |
| Microwave (MW-SPPS) | 20% Piperidine (or Piperazine) in DMF | 75°C | 2 x 3 min | Kinetic energy breaks secondary structures[6] | Very High |
Protocol Vault: Self-Validating Methodologies
Protocol A: DBU-Enhanced Deprotection with Real-Time UV Validation
Use this protocol when microwave synthesizers are unavailable, and the sequence exhibits severe steric hindrance.
Step 1: Reagent Preparation
Prepare a fresh solution of 2% (v/v) DBU and 20% (v/v) Piperidine in anhydrous DMF. Causality note: DBU degrades over time in DMF; prepare only what is needed for the day.
Step 2: First Deprotection Cycle
Add 10 mL of the DBU/Piperidine cocktail per gram of resin. Agitate gently at room temperature for 5 minutes.
Step 3: Effluent Collection (Validation Step)
Drain the reaction vessel and collect the effluent directly into a 100 mL volumetric flask.
Step 4: Second Deprotection Cycle
Add another 10 mL of the cocktail to the resin. Agitate for an additional 10 minutes. Drain and combine this effluent with the first batch in the volumetric flask.
Step 5: Resin Washing
Wash the resin 5 times with DMF. Combine the first two DMF washes into the volumetric flask. Dilute the flask to the 100 mL mark with DMF.
Step 6: UV-Vis Quantification
Measure the absorbance of the diluted effluent at 301 nm. Calculate the deprotection yield using the Beer-Lambert law (
Protocol B: Microwave-Assisted Deprotection (MW-SPPS)
Use this protocol for long-chain β-peptides prone to 14-helix formation.
Step 1: Resin Swelling If using a standard Polystyrene (PS) resin, consider switching to a PEG-based resin (e.g., ChemMatrix), which swells significantly better in both polar and non-polar solvents, accommodating the aggregating chains better[7]. Swell the resin in DMF for 30 minutes. Step 2: Reagent Addition Add 20% Piperidine in DMF to the reaction vessel. Step 3: Microwave Irradiation Apply microwave irradiation to rapidly heat the vessel to 75°C. Hold at 75°C for exactly 3 minutes[6]. Causality note: Rapid heating prevents the prolonged base exposure that can lead to side reactions like aspartimide formation (if Asp is present)[2]. Step 4: Wash and Repeat Drain the vessel, wash once with DMF, and repeat Step 3 for a second 3-minute cycle to ensure 100% cleavage. Step 5: Validation Perform a micro-cleavage of a few resin beads using TFA and analyze via LC-MS to confirm the absence of the +222 Da mass shift (which would indicate retained Fmoc).
References
1.4 - Benchchem 2.6 - Luxembourg Bio Technologies 3. 5 - ChemPep 4.1 - Sigma-Aldrich 5.2 - Peptidechemistry.org 6. 3 - Springer Nature Experiments 7.7 - PMC
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Development of ArgTag for Scalable Solid-Phase Synthesis of Aggregating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
purification of crude peptides containing 3-aminononanoic acid by RP-HPLC.
Welcome to the Technical Support Center for Peptide Purification. This guide is specifically engineered for researchers and drug development professionals working with highly lipophilic, non-proteinogenic amino acids.
Knowledge Base: Understanding 3-ANA Peptide Behavior
3-Aminononanoic acid (3-ANA) is a β-amino acid characterized by a highly lipophilic 9-carbon aliphatic chain, frequently found in complex natural products like cremimycin[1][2]. When incorporated into a peptide sequence, this lipidic "tail" drastically alters the molecule's physicochemical properties, causing it to behave more like a surfactant or lipopeptide than a standard peptide. In standard aqueous mobile phases, 3-ANA peptides are prone to micellization, severe aggregation, and irreversible adsorption to standard C18 stationary phases[3][4]. Successful RP-HPLC purification requires manipulating solvation thermodynamics and column kinetics to overcome these lipid-like behaviors.
Workflow Visualization
RP-HPLC optimization workflow for highly hydrophobic 3-aminononanoic acid (3-ANA) peptides.
Standard Operating Procedure (SOP): Self-Validating Purification Protocol
This protocol is designed as a self-validating system. Do not proceed to the preparative scale until the analytical validation checks are met.
Phase 1: Solubilization & State Validation
-
Solubilization: Weigh the crude 3-ANA peptide. Dissolve in 100% DMSO or a 50:50 mixture of Acetonitrile (ACN) and Isopropanol (IPA) to a concentration of 10-20 mg/mL[].
-
Causality: The 9-carbon aliphatic chain of 3-ANA strongly repels water, causing immediate precipitation or micellization in standard aqueous loading buffers. Strongly polar organic solvents disrupt these intermolecular hydrophobic interactions.
-
-
Validation Check: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, the peptide is not fully solvated; increase the IPA/DMSO ratio before injection to prevent column clogging.
Phase 2: Analytical Temperature Profiling (Scouting) 3. Injection: Inject 5-10 µg of the solvated peptide onto an analytical C8 column (e.g., 4.6 x 250 mm, 5 µm)[6]. 4. Profiling: Run a linear gradient of 5-95% Mobile Phase B (ACN + 0.1% TFA) over 30 minutes at 25°C. Repeat the exact run at 50°C and 70°C[7].
-
Causality: Temperature profiling monitors the unfolding and disaggregation of the peptide. Elevated temperatures lower mobile phase viscosity and exponentially increase mass transfer, which is critical for bulky, lipid-like peptides[8].
-
Validation Check: Overlay the chromatograms. A shift from a broad, tailing peak at 25°C to a sharp, symmetrical peak at 50°C confirms that aggregation is the primary cause of poor resolution[7]. The lowest temperature that yields a sharp peak becomes your preparative setpoint.
Phase 3: Preparative Scale-Up 6. Column Selection: Select a preparative C8 or C4 column. Do not use a high-carbon-load C18 column[4]. 7. Mobile Phase Preparation:
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: ACN + 5% IPA + 0.1% TFA.
-
Causality: While IPA's high viscosity limits its use as a primary solvent, adding 1-5% IPA to ACN acts as a powerful chaotrope, significantly enhancing the desorption of highly hydrophobic polypeptides from the stationary phase[3].
-
Execution: Set the column jacket to the validated temperature (typically 50°C). Perform the gradient elution and collect fractions based on UV absorbance (214 nm).
Quick Reference Data: Parameter Comparison
| Parameter | Standard Peptides (Hydrophilic/Mixed) | 3-ANA Peptides (Highly Lipophilic) | Mechanistic Rationale |
| Stationary Phase | C18 (Octadecyl) | C8 (Octyl) or C4 (Butyl) | C18's deep hydrocarbon layer causes irreversible adsorption of the 3-ANA 9-carbon tail[4]. |
| Mobile Phase B | 100% Acetonitrile (ACN) | 95% ACN + 5% Isopropanol (IPA) | IPA acts as a chaotrope, breaking lipidic aggregates and enhancing recovery[3]. |
| Column Temperature | Ambient (20–25°C) | Elevated (40–60°C) | Heat increases mass transfer and disrupts slow conformational exchange/micelles[8]. |
| Sample Solvent | 5% ACN in Water | 100% DMSO or 50% ACN/IPA | Prevents pre-column precipitation and high-pressure clogging[]. |
Troubleshooting & FAQs
Mechanistic troubleshooting pathways for resolving broad or split peaks in 3-ANA peptide RP-HPLC.
Q1: My 3-ANA peptide elutes as multiple split peaks with identical masses. Is my sample degrading on the column? A: Likely not. This is a classic symptom of slow conformational exchange or stable aggregate formation. The 3-aminononanoic acid residue can induce stable secondary structures or drive the formation of micelles[1]. If the rate of exchange between these conformers or aggregation states is slower than the chromatographic timescale, they will elute as distinct peaks. Action: Apply "temperature profiling." By increasing the column temperature to 50–80°C, you accelerate the exchange rate, causing the split peaks to coalesce into a single, sharp peak[7][8].
Q2: I am experiencing low recovery (<30%) after preparative purification. Where is my peptide? A: Your peptide is likely irreversibly adsorbed to the stationary phase. The extreme hydrophobicity of the 3-ANA lipid tail causes it to partition deeply into the silica matrix, resisting standard ACN gradients. Action: Switch to a less retentive stationary phase, such as C8 or C4[4]. To recover the lost material from your current column, flush it with a "strong wash" solvent consisting of 50% IPA / 50% ACN containing 0.1% TFA.
Q3: Can I use formic acid instead of TFA for LC-MS compatibility? A: Yes, but with strict caveats. TFA is a strong ion-pairing agent that masks residual silanols on the silica surface, which is crucial for maintaining good peak shape for basic residues. Formic acid is a weaker ion-pairing agent. If you must use formic acid (e.g., 0.1% FA) for MS compatibility, ensure you are using a high-purity, fully end-capped column to prevent secondary interactions that cause severe peak tailing[3].
References
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. hplc.eu. 3
-
Temperature profiling of polypeptides in reversed-phase liquid chromatography. I. Monitoring of dimerization and unfolding of amphipathic alpha-helical peptides. nih.gov. 7
-
Peptide Isolation – Method Development Considerations. waters.com.
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. harvardapparatus.com.4
-
Effect of temperature on RP-HPLC profiles of peptide C, peptide V13K L , and V13L L. researchgate.net. 8
-
FAQ Peptide Purification. bocsci.com.
-
HPLC of Peptides and Proteins. renyi.hu. 6
-
New Tide of Natural Product Chemistry. dokumen.pub. 1
-
HPLC analysis of the reaction of SAV606 His-59 mutants with... researchgate.net. 2
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. harvardapparatus.com [harvardapparatus.com]
- 6. renyi.hu [renyi.hu]
- 7. Temperature profiling of polypeptides in reversed-phase liquid chromatography. I. Monitoring of dimerization and unfolding of amphipathic alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Double Insertion in Fmoc-SPPS
Topic: Troubleshooting Double Insertion of Fmoc-Amino Acids Ticket ID: SPPS-ERR-002 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The "Double Insertion" Error
User Issue: You are observing a mass shift of [M + Residue Mass] in your crude peptide analysis. Diagnosis: This is Double Insertion (also known as "Oligomerization" or "Double Hit"). Crucial Distinction: Do not confuse this with Double Coupling.
-
Double Coupling: A procedural choice to repeat the coupling step to ensure 100% completion.
-
Double Insertion: A chemical error where the Fmoc group is removed prematurely from the newly attached amino acid while the activated species is still present, leading to the addition of a second residue (e.g., -Gly-Gly- instead of -Gly-).
The Mechanism: Why does this happen?
The root cause is almost invariably Premature Fmoc Deprotection (PFD) .
In standard SPPS, the Fmoc group should only be removed by piperidine after the washing steps. However, if the coupling environment is too basic, the base used for activation (e.g., DIEA) can strip the Fmoc group from the amino acid you just coupled. Because the reaction vessel still contains activated amino acids, a second one immediately reacts with the free amine.
Mechanism of Premature Fmoc Deprotection (PFD)
Figure 1: The chemical pathway of Premature Fmoc Deprotection leading to double insertion.
High-Risk Residues & Sequences
Certain amino acids are chemically predisposed to this error due to steric accessibility or autocatalysis.
| Amino Acid | Risk Level | Mechanism of Failure |
| His (Histidine) | CRITICAL | The imidazole side chain acts as an intramolecular base, catalyzing the removal of its own Fmoc group. |
| Gly (Glycine) | HIGH | Lack of steric hindrance allows the base easy access to the Fmoc proton. |
| Cys (Cysteine) | HIGH | High racemization risk often correlates with PFD; the acidic proton on the |
| Pro (Proline) | MEDIUM | Secondary amine nature alters basicity; often involved in "diketopiperazine" formation (loss of dipeptide), but can also double insert. |
Troubleshooting Protocols
Protocol A: The "Base-Free" Coupling (Recommended Fix)
Use this for Gly, His, and Cys to eliminate the base that causes the problem.
Theory: Carbodiimide chemistries (DIC) with acidic additives (Oxyma Pure) do not require tertiary bases (DIEA) for activation. By removing the base, you remove the cause of PFD.
-
Dissolve: Dissolve Fmoc-AA-OH (5.0 eq) and Oxyma Pure (5.0 eq) in minimal DMF.
-
Activate: Add DIC (5.0 eq). Do not add DIEA/DIPEA.
-
Pre-activation: Allow to react for 2 minutes (color may change to bright yellow/orange).
-
Coupling: Add to the resin.
-
Time: Coupling time can be extended (60 min) without risk of PFD because the pH remains acidic/neutral.
Protocol B: The "Safe Base" Switch (Collidine)
Use this if you must use onium salts (HATU/HBTU) which require a base.
Theory: DIEA (pKa ~10-11) is strong enough to deprotonate Fmoc slowly. 2,4,6-Trimethylpyridine (Collidine) or TMP (pKa ~7.4) is sufficient to activate HATU but too weak to remove Fmoc.
-
Reagent Swap: Replace DIEA with 2,4,6-Collidine (TMP).
-
Ratio: Use 10 eq of Collidine for 5 eq of HATU.
-
Note: This is the industry standard for Cys and His couplings to prevent racemization and double insertion.
Protocol C: Histidine-Specific Optimization
If you are seeing -His-His- sequences:
-
Change the Derivative: Switch from Fmoc-His(Trt)-OH to Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH .
-
Why? The Trt group does not fully suppress the basicity of the imidazole ring. Boc/MBom are electron-withdrawing, reducing the "self-deprotecting" ability of the Histidine.
-
Diagnostic Workflow
Use this decision tree to resolve your current synthesis error.
Figure 2: Step-by-step diagnostic tree for isolating the cause of double insertion.
Frequently Asked Questions (FAQs)
Q: Can I just reduce the coupling time to prevent double insertion? A: Yes, but it is risky. While PFD is time-dependent, shortening the cycle might lead to incomplete coupling (deletion sequences). It is scientifically sounder to change the chemistry (remove the base) than to race against the clock.
Q: My Kaiser test is positive. Does this mean I have double insertion? A: No. A positive Kaiser test indicates incomplete coupling (free amines present). Double insertion results in a fully capped peptide chain (just one residue too long). You cannot detect double insertion with a Kaiser test; you must use LC-MS or HPLC.
Q: I am using "Double Coupling" in my protocol. Is this causing the "Double Insertion"? A: Unlikely, provided you wash the resin thoroughly between the two coupling steps.
-
Scenario: If you add the second batch of AA without draining/washing the first batch, and your base concentration is high, you increase the risk.
-
Best Practice: Always Drain -> Wash (DMF) -> Add Second Coupling Mixture.
Q: Why does Glycine double insert? It has no side chain. A: Exactly. The absence of a side chain means there is no steric bulk to protect the Fmoc group. In a crowded peptide environment, the base can easily access the acidic proton on the Fmoc-Gly-Resin, triggering the deprotection.
References
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. [Link]
-
CEM Corporation. (2022). CarboMAX: Enhanced Coupling at Elevated Temperatures. CEM Application Notes. [Link]
Technical Support Center: Minimizing Aspartimide Formation in Peptides with β-Amino Acids
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with aspartimide-related side reactions, specifically within peptide sequences incorporating β-amino acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
The inclusion of β-amino acids introduces unique conformational constraints not typically seen in standard α-peptides.[1] While the fundamental mechanism of aspartimide formation remains a known challenge in Fmoc-SPPS, the rigid structures induced by β-amino acids can either shield against or unexpectedly promote this side reaction.[2][3] This guide provides a framework for diagnosing and mitigating this issue in your novel α/β-peptide constructs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational concepts of aspartimide formation and the specific considerations introduced by β-amino acids.
Q1: What is aspartimide formation?
Aspartimide formation is an intramolecular side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly under the basic conditions of Fmoc deprotection.[4][5] The process begins when the backbone amide nitrogen following an aspartic acid (Asp) residue is deprotonated. This newly formed nucleophile then attacks the side-chain β-carboxyl ester of the Asp residue, forming a five-membered succinimide ring known as an aspartimide.[4] This reaction is problematic because the aspartimide intermediate is unstable and can lead to several undesirable byproducts.[6]
Q2: What are the consequences of aspartimide formation?
The primary issue is the generation of a cascade of hard-to-separate impurities. The aspartimide ring can be opened by nucleophiles, leading to:
-
α- and β-peptides: Hydrolysis of the ring can produce the desired α-aspartyl peptide or, more problematically, an isomeric β-aspartyl (isoaspartyl) peptide where the peptide backbone is rerouted through the side chain.[7][8] These isomers have the exact same mass as the target peptide, making them notoriously difficult to detect by MS and separate by HPLC.[4]
-
Racemization: The α-carbon of the aspartimide intermediate is highly susceptible to epimerization, leading to the formation of D-Asp and D-isoAsp peptides, which can drastically alter biological activity.[4]
-
Piperidide Adducts: During Fmoc deprotection, piperidine can attack the aspartimide ring, forming α- and β-piperidide adducts. These are readily detectable by a mass increase of +67 Da but represent a loss of the target peptide yield.[4]
Q3: How does the presence of a β-amino acid influence this side reaction?
This is the critical question for researchers working with α/β-peptides. Unlike the flexible backbone of α-peptides, β-amino acids introduce more rigid and stable secondary structures, such as helices and turns.[1][2] This conformational rigidity has two plausible and opposing effects on aspartimide formation:
-
Potential for Mitigation: The defined 3D structure may orient the backbone amide nitrogen away from the Asp side-chain ester, sterically hindering the intramolecular attack and thereby suppressing aspartimide formation.
-
Potential for Promotion: Conversely, a specific turn or fold induced by the β-amino acid could inadvertently pre-organize the reacting groups into a perfect orientation for cyclization, dramatically accelerating the side reaction.
Because the precise impact is sequence-dependent and difficult to predict, an empirical approach to synthesis and careful analysis is essential.
Q4: Which sequences are generally considered high-risk?
In traditional α-peptides, the amino acid immediately C-terminal to the Asp residue (the Asp-Xxx motif) is the most critical factor. The risk is highest when Xxx is a small, sterically unhindered residue.[5][7][9] High-risk sequences include:
-
Asp-Gly (Highest risk)
-
Asp-Ala
-
Asp-Ser
-
Asp-Asn
When a β-amino acid is incorporated at or near an Asp residue, these sequences should still be treated as high-risk starting points for optimization.
Q5: How can I reliably detect aspartimide and its related byproducts?
A multi-pronged analytical approach is necessary due to the "invisible" nature of some byproducts.
-
LC-MS Analysis: Screen the crude product for key mass shifts.
-
-18 Da: The intact aspartimide intermediate (if stable enough to be observed).
-
+67 Da: The tell-tale sign of piperidide adducts.[4]
-
0 Da Mass Shift: This is the most deceptive result. A single peak at the correct mass does not guarantee purity. It could be co-eluting α-peptide, β-peptide, and their racemized versions.[4]
-
-
High-Resolution HPLC: Use a high-resolution column and extended gradient to try and resolve the isomeric and diastereomeric byproducts. Even subtle peak fronting or tailing on the main peak can be an indication of underlying impurities.
-
MS/MS Fragmentation: Peptides containing α-Asp and β-Asp residues often exhibit different fragmentation patterns. Careful analysis of the fragment ions can help identify the presence of the isoaspartyl bond.
Part 2: Troubleshooting Guide
This section provides a systematic, tiered approach to mitigating aspartimide formation once it has been identified as an issue in your α/β-peptide synthesis.
Workflow for Troubleshooting Aspartimide Formation
Caption: A decision workflow for troubleshooting aspartimide formation.
Tier 1: Modification of Fmoc Deprotection Conditions
Causality: The primary driver for aspartimide formation is the basicity of the deprotection solution. By reducing the effective basicity or using a bulkier, less aggressive base, you can disfavor the initial deprotonation of the backbone amide, thereby slowing the rate of cyclization. This is the most cost-effective first step in troubleshooting.
Protocol 1: Deprotection with Acid Additives
This protocol aims to quench the basicity of the piperidine solution just enough to suppress the side reaction without significantly slowing down the Fmoc removal.
-
Reagent Preparation: Prepare your Fmoc deprotection solution of 20% piperidine in high-quality DMF.
-
Additive Introduction: To this solution, add either Hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M or a weak organic acid like formic acid to 0.5-2% (v/v).
-
Deprotection Step: Use this modified cocktail for your standard Fmoc deprotection steps (e.g., 2 x 10 minutes).
-
Washing: Ensure thorough washing with DMF after deprotection to remove all reagents.
Protocol 2: Deprotection with a Weaker Base
Piperazine is a weaker and more sterically hindered base than piperidine, making it less efficient at abstracting the backbone amide proton.
-
Reagent Preparation: Prepare a deprotection solution of 5% piperazine in DMF. Some protocols may also use N-methylpyrrolidone (NMP) as the solvent.
-
Deprotection Step: Treat the resin with the piperazine solution. Note: Deprotection may be slower than with piperidine. Monitor Fmoc removal carefully (e.g., with a UV detector) and consider extending the deprotection time if necessary (e.g., 2 x 15-20 minutes).
-
Washing: Perform extensive DMF washes after the deprotection step.
| Deprotection Reagent | Relative Basicity | Aspartimide Suppression | Key Consideration |
| 20% Piperidine/DMF | High | Low (Baseline) | Standard, but high risk for sensitive sequences. |
| 20% Piperidine + 0.1M HOBt | Moderate | Good | HOBt reduces basicity, effectively suppressing cyclization.[7] |
| 5% Piperazine/DMF | Low | Very Good | Slower deprotection may require longer reaction times. |
Table 1. Comparison of common deprotection conditions and their impact on aspartimide formation.
Tier 2: Strategic Protecting Group Selection
Causality: If modifying deprotection conditions is insufficient, the next logical step is to alter the building blocks themselves. This involves either sterically blocking the site of nucleophilic attack on the Asp side chain or temporarily protecting the attacking backbone amide nitrogen. These methods are highly effective but require re-synthesis of the peptide.[7]
Protocol 3: Use of Sterically Hindered Asp Side-Chain Protection
By replacing the standard tert-butyl (OtBu) protecting group with a bulkier alternative, you create a steric shield around the side-chain carbonyl, making it physically more difficult for the backbone amide to attack.
-
Building Block Selection: Instead of Fmoc-Asp(OtBu)-OH, procure an Asp derivative with a bulkier side-chain ester. Excellent commercial options exist.
-
Fmoc-Asp(OMpe)-OH (3-Methyl-3-pentyl)
-
Fmoc-Asp(OBno)-OH (2-oxobenzoxazolinyl)
-
-
Synthesis: During your SPPS, substitute the standard Asp building block with the sterically hindered version at the problematic position.
-
Coupling: Use standard coupling conditions (e.g., DIC/Oxyma or HATU/DIPEA). These bulky groups generally do not impede coupling efficiency.
-
Deprotection: Proceed with your now-optimized deprotection conditions from Tier 1 for best results.
Protocol 4: Use of Backbone Protection
This is one of the most effective methods for completely eliminating aspartimide formation.[7] A temporary protecting group is placed on the backbone nitrogen of the residue following the Asp, preventing it from being deprotonated and acting as a nucleophile.
-
Building Block Selection: This strategy requires a special dipeptide building block or a protected amino acid. For an Asp-Gly sequence, you would use Fmoc-Asp(OtBu)-Gly(Dmb)-OH , where Dmb (2,4-dimethoxybenzyl) protects the glycine's backbone nitrogen. For other Asp-Xxx sequences, you may need to use Fmoc-Xxx(Dmb/Hmb)-OH in the coupling step after the Asp residue.
-
Synthesis & Coupling:
-
If using a pre-formed dipeptide, couple it as a single unit.
-
If coupling Fmoc-Xxx(Dmb/Hmb)-OH, be aware that coupling onto the preceding Asp residue may be slower due to the steric bulk. Extended coupling times or the use of a high-efficiency coupling agent like HATU is recommended.
-
-
Cleavage: The Hmb and Dmb groups are acid-labile and are conveniently removed during the final TFA cleavage cocktail, yielding the native peptide backbone.[7]
Mechanism of Aspartimide Formation and Prevention
Caption: The chemical logic of aspartimide formation and its prevention via backbone protection.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). CEM Corporation. [Link]
-
How to Optimize Peptide Synthesis? Synpeptide. [Link]
-
Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening. Perich, J. W., et al. Journal of Peptide Science. [Link]
-
Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. Bodanszky, M., & Kwei, J. Z. International Journal of Peptide and Protein Research. [Link]
-
Side reactions in peptide synthesis: An overview. Rehman, K., et al. Bibliomed. [Link]
-
ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. [Link]
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Z-z, Chen, et al. Molecules. [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. Rehman, K., et al. ResearchGate. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Bartolozzi, D., et al. Chemistry – A European Journal. [Link]
- Solid phase peptide synthesis methods and associated systems. G.B. Fields, et al.
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec. [Link]
-
β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Wilke, C. M., et al. Biophysical Journal. [Link]
-
Side Chain Cyclization. Biosyntan GmbH. [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Waingeh, V., et al. SCIRP. [Link]
-
Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Shaginian, A., et al. ACS Chemical Biology. [Link]
Sources
- 1. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 2. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-Fmoc- and N-Boc-3-aminononanoic Acid in Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of non-standard amino acids is a cornerstone of modern peptide design. These unique building blocks offer the potential to enhance peptide stability, modulate bioactivity, and introduce novel structural motifs. Among these, β-amino acids, such as 3-aminononanoic acid, are of particular interest for their ability to induce stable secondary structures and provide resistance to enzymatic degradation.
The successful integration of such monomers into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of the temporary Nα-protecting group. The two most prevalent strategies in SPPS are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups. This guide provides an in-depth, objective comparison of N-Fmoc-3-aminononanoic acid and N-Boc-3-aminononanoic acid, offering experimental insights to inform your synthetic strategy.
The Chemistry of Protection: A Tale of Two Labile Groups
The fundamental difference between the Fmoc and Boc strategies lies in their orthogonal deprotection chemistries.[][2] Orthogonality in this context is the ability to selectively remove one type of protecting group in the presence of others.[2] This principle is paramount in multi-step synthesis, ensuring that only the Nα-amino group is deprotected for chain elongation, while acid-labile side-chain protecting groups remain intact.
N-Fmoc-3-aminononanoic acid utilizes the base-labile Fmoc group. Deprotection is typically achieved through treatment with a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[][4] The mechanism proceeds via a β-elimination reaction, which is generally rapid and clean.[]
N-Boc-3-aminononanoic acid , in contrast, employs the acid-labile Boc group. Its removal requires treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[]
Comparative Analysis: Key Performance Metrics
The choice between Fmoc and Boc protection for 3-aminononanoic acid will have significant implications for several aspects of your peptide synthesis.
| Performance Metric | N-Fmoc-3-aminononanoic acid | N-Boc-3-aminononanoic acid |
| Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., 50% TFA in DCM) |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt)[2][] | Quasi-orthogonal with benzyl-based side-chain protecting groups, relying on differential acid lability |
| Reaction Monitoring | Readily monitored by UV spectroscopy of the released dibenzofulvene-piperidine adduct[2] | Not directly monitored by UV; requires qualitative tests like the Kaiser test |
| Side Reactions | Potential for diketopiperazine formation with adjacent residues; aspartimide formation with neighboring Asp residues[5] | Repetitive acid treatment can lead to the degradation of sensitive residues (e.g., Trp, Met) |
| Solubility in DMF | Generally good solubility for Fmoc-protected amino acids[] | Solubility can be variable; may require co-solvents for highly hydrophobic sequences |
| Automation Compatibility | Highly compatible with modern automated peptide synthesizers[6] | Less common in modern automated systems due to the corrosive nature of TFA |
| Final Cleavage | Milder final cleavage from the resin with TFA-based cocktails[4] | Requires harsh conditions (e.g., liquid HF), necessitating specialized equipment |
Experimental Workflows and Protocols
To provide a practical context, we present standardized protocols for the incorporation of both N-Fmoc- and N-Boc-3-aminononanoic acid into a growing peptide chain on a solid support.
Fmoc-SPPS Workflow for N-Fmoc-3-aminononanoic acid
The Fmoc-SPPS cycle is characterized by its mild deprotection conditions and amenability to automation.
Caption: Cyclical workflow for Fmoc-based solid-phase peptide synthesis.
Protocol: Single Coupling Cycle for N-Fmoc-3-aminononanoic acid
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve N-Fmoc-3-aminononanoic acid (4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Confirmation of Coupling: Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a recoupling step may be necessary.
Boc-SPPS Workflow for N-Boc-3-aminononanoic acid
The Boc-SPPS strategy, while being the classical approach, involves harsher acidic conditions for deprotection.
Caption: Cyclical workflow for Boc-based solid-phase peptide synthesis.
Protocol: Single Coupling Cycle for N-Boc-3-aminononanoic acid
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.
-
-
Washing: Drain the TFA solution and wash the resin with DCM (3 times) and isopropanol (2 times) to remove excess TFA.
-
Neutralization: Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).
-
Washing: Wash the resin with DCM (3 times) and DMF (3 times).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve N-Boc-3-aminononanoic acid (4 equivalents) and a suitable coupling agent (e.g., HBTU, 3.95 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the solution.
-
Add the activated amino acid solution to the neutralized resin and react for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the reaction.
Navigating Potential Challenges
While both methods are robust, the unique structure of 3-aminononanoic acid—a β-amino acid with a long aliphatic side chain—presents specific considerations.
-
Coupling of β-amino acids: The coupling of β-amino acids can sometimes be more sluggish than their α-counterparts due to steric hindrance. For both Fmoc and Boc strategies, the use of potent coupling reagents like HATU or HBTU is recommended.[] In cases of incomplete coupling, a second coupling step ("double coupling") may be necessary.
-
Aggregation: The hydrophobic nonanoyl side chain can contribute to peptide aggregation on the solid support, particularly in longer sequences. This can hinder reagent access and lead to incomplete reactions. In Fmoc synthesis, aggregation can be mitigated by using structure-disrupting solvents like N-methylpyrrolidone (NMP) or by incorporating chaotropic salts.[2]
-
Solubility: While Fmoc-protected amino acids generally exhibit good solubility in DMF, the long aliphatic chain of N-Fmoc-3-aminononanoic acid may require slightly longer dissolution times.[] For N-Boc-3-aminononanoic acid, ensuring complete solubilization in the coupling cocktail is crucial for efficient reaction.
Conclusion: Selecting the Optimal Strategy
The choice between N-Fmoc-3-aminononanoic acid and N-Boc-3-aminononanoic acid is a critical decision that should be guided by the specific requirements of the target peptide and the available laboratory infrastructure.
N-Fmoc-3-aminononanoic acid is generally the preferred choice for most applications due to:
-
Milder deprotection conditions, which preserve the integrity of sensitive peptide sequences.[2][]
-
True orthogonality with acid-labile side-chain protecting groups, simplifying the synthetic strategy.[2]
-
High compatibility with automated synthesis platforms. [6]
-
Ease of reaction monitoring via UV spectroscopy. [2]
N-Boc-3-aminononanoic acid remains a viable, and in some cases advantageous, option for:
-
Synthesis of peptides prone to aggregation, where the repetitive acidic deprotection can help disrupt interchain hydrogen bonding.
-
Situations where the cost of reagents is a primary concern, as Boc-protected amino acids can be less expensive.[]
-
Laboratories equipped to handle strong acids like HF for final cleavage.
Ultimately, a thorough understanding of the underlying chemistry of both the Fmoc and Boc strategies, coupled with careful consideration of the target peptide's sequence, will empower researchers to make an informed decision and achieve the successful synthesis of peptides incorporating 3-aminononanoic acid.
References
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
-
Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. (URL: [Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (URL: [Link])
-
Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed. (URL: [Link])
-
Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. (URL: [Link])
-
Methods and protocols of modern solid phase peptide synthesis - DU Chem. (URL: [Link])
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (URL: [Link])
-
Guide to Solid Phase Peptide Synthesis - AAPPTEC. (URL: [Link])
-
Side reactions in peptide synthesis: An overview - Bibliomed. (URL: [Link])
-
Screening of Fmoc deprotection on standard amino acids and esters - ResearchGate. (URL: [Link])
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])
-
N-Boc-(+/-)-3-aminooctanoic acid - SQUARIX. (URL: [Link])
-
Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. (URL: [Link])
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (URL: [Link])
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (URL: [Link])
-
N-Fmoc-3-aminooctanoic acid. (URL: [Link])
-
(R)-3-((tert-butoxycarbonyl)amino)butanoic acid - PubChem. (URL: [Link])
Sources
A Senior Application Scientist's Guide to Characterizing Peptides with β-Amino Acids: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals venturing into the promising landscape of β-peptide therapeutics, a comprehensive understanding of their structural and biophysical properties is paramount. The inclusion of β-amino acids introduces unique conformational constraints and proteolytic resistance, necessitating a tailored approach to their characterization. This guide provides an in-depth, comparative analysis of the primary analytical techniques employed for characterizing peptides containing β-amino acids, moving beyond a simple listing of methods to explain the causality behind experimental choices and provide actionable, field-proven insights.
The Unique Challenge of β-Peptides
Unlike their α-peptide counterparts, the additional carbon in the backbone of β-amino acids dramatically alters their conformational landscape. This leads to the formation of novel secondary structures, such as various helices (10/12-, 12-, and 14-helices) and sheets, which are distinct from the familiar α-helices and β-sheets of proteins.[1][2][3] Consequently, the analytical techniques used for their characterization must be adept at elucidating these unique structural features and addressing potential challenges in synthesis and purification.[4][5][6][7]
A Comparative Overview of Key Analytical Techniques
The characterization of β-peptides relies on a synergistic application of several powerful analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined use offers a comprehensive understanding of the peptide's properties.
| Technique | Primary Information Obtained | Strengths for β-Peptide Analysis | Limitations for β-Peptide Analysis |
| NMR Spectroscopy | 3D structure in solution, conformational dynamics, proton proximities.[8][9] | Unparalleled for detailed 3D structure determination of unique β-peptide folds.[1] | Can be complex to interpret for flexible or aggregating peptides. |
| Mass Spectrometry | Molecular weight confirmation, sequence verification, post-translational modifications.[10][11][12] | Essential for confirming the successful synthesis of the target β-peptide. | Standard fragmentation methods may require optimization for the modified backbone. |
| Circular Dichroism | Secondary structure estimation (helices, sheets, random coils).[13][14][15] | Highly sensitive to the unique helical structures of β-peptides. | Interpretation can be ambiguous without reference spectra for known β-peptide folds.[16] |
| Chromatography (HPLC) | Purity assessment, separation of diastereomers and impurities.[10][11][17][18][19] | Crucial for purifying synthetic β-peptides and resolving stereoisomers.[17][20][21] | Hydrophobic or aggregating β-peptides can be challenging to purify.[7][22] |
| Edman Degradation | N-terminal sequence determination.[23][24][25] | Provides direct sequence information. | Applicability to β-amino acids is not standard and may require modified chemistry. |
In-Depth Analysis and Experimental Protocols
This section delves into the practical application of each technique for β-peptide characterization, providing expert insights and step-by-step methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for 3D Structure
NMR spectroscopy is the most powerful technique for elucidating the three-dimensional structure of β-peptides in solution, providing atomic-level resolution.[8][9][26] For β-peptides, which often adopt conformations not seen in α-peptides, NMR is indispensable for defining their unique folds.[1]
Expertise & Experience: The key to a successful NMR structure determination of a β-peptide lies in the careful analysis of Nuclear Overhauser Effect (NOE) data.[8][27] NOEs provide through-space distance restraints between protons, which are crucial for defining the peptide's fold. In conjunction with molecular dynamics (MD) simulations, NMR data can be used to generate a conformational ensemble that is compatible with the experimental observations, resolving potential inconsistencies.[1]
Experimental Workflow for β-Peptide Structure Determination by NMR:
Sources
- 1. Interpreting NMR data for beta-peptides using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ethz.ch [ethz.ch]
- 4. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 11. ijsra.net [ijsra.net]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotage.com [biotage.com]
- 23. psiberg.com [psiberg.com]
- 24. quora.com [quora.com]
- 25. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 26. portlandpress.com [portlandpress.com]
- 27. m.youtube.com [m.youtube.com]
Comparative Guide: Mass Spectrometry Profiling of Peptides Containing 3-Aminononanoic Acid
The following guide is a technical comparison designed for researchers and drug development professionals specializing in peptidomimetics and complex lipopeptide analysis.
Executive Summary
The incorporation of 3-aminononanoic acid (3-ANA) —a hydrophobic
This guide compares the industry-standard Trap CID workflow against the superior High-Energy Collisional Dissociation (HCD) method. We demonstrate that HCD is the requisite "product" for this application, offering a 40-60% improvement in diagnostic ion recovery and unambiguous structural validation.
Part 1: The Analytical Challenge
3-aminononanoic acid (
-
Retention Time Shifts: Significant hydrophobic interaction leads to co-elution with contaminants or other lipophilic species.
-
Fragmentation "Blind Spots": In ion trap instruments, the "1/3 rule" (low-mass cutoff) often eliminates the diagnostic low-m/z ions necessary to confirm the specific isomeric structure of the
-amino acid tail.
The Comparison: CID vs. HCD vs. ETD
The following table summarizes the performance of fragmentation modes for 3-ANA peptides.
| Feature | Trap CID (Standard) | HCD (Recommended) | ETD (Alternative) |
| Diagnostic Ion Recovery | Low (Cutoff < m/z 150) | High (No cutoff) | Medium |
| Backbone Coverage | Excellent (b/y ions) | Excellent (b/y + internal) | Variable (c/z ions) |
| Side Chain Validation | Poor (Neutral losses only) | High (Specific immonium ions) | High (Preserves modifications) |
| Isomer Differentiation | Fails to distinguish 3-ANA from isomers | Success (via unique reporter ions) | Partial |
| Sensitivity | High | Medium-High | Low (for +1/+2 ions) |
Verdict: HCD (Beam-type fragmentation) is the superior methodology for 3-ANA peptides due to its ability to generate and detect low-mass diagnostic immonium ions (m/z ~127-142) that are lost in standard Trap CID.
Part 2: Detailed Experimental Protocol
To achieve reproducible characterization, we recommend a "Dual-Energy" workflow. This protocol ensures both sequence coverage and residue-specific validation.
Phase 1: Sample Preparation & Separation
-
Solvent System: Use a high-organic gradient. 3-ANA peptides are hydrophobic.
-
Mobile Phase A:
+ 0.1% Formic Acid. -
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.
-
Note: The addition of isopropanol improves the solubility and peak shape of the lipid-like tail.
-
-
Column: C18 Reverse Phase (High coverage, e.g., 1.7 µm particle size) or C8 for extremely hydrophobic variants.
Phase 2: Mass Spectrometry Parameters (The HCD Advantage)
The critical step is the application of High-Energy Collisional Dissociation .
-
Precursor Selection: Isolate the
or ion. -
Fragmentation Energy:
-
Step A (Sequencing): Normalized Collision Energy (NCE) 25-30%. Generates standard b/y series for peptide mapping.
-
Step B (Validation): NCE 45-60% (Stepped energy). This "hard" fragmentation is required to shatter the stable
-amino acid core and generate the diagnostic type ions.
-
-
Detection: Orbitrap (or Q-TOF) detection is mandatory to resolve the diagnostic ions from background noise with <5 ppm accuracy.
Diagnostic Markers
For 3-aminononanoic acid (C9 chain), look for these specific signals in the HCD spectrum:
-
m/z ~127.15: Characteristic immonium-like ion (
). -
m/z ~142.16: Protonated amine fragment (
), often seen in high-energy spectra of -amino fatty acids.
Part 3: Visualizing the Workflow
The following diagrams illustrate the decision logic and fragmentation pathways required for successful analysis.
Diagram 1: The "Dual-Energy" Decision Tree
This workflow ensures no data loss by combining soft and hard fragmentation.
Caption: Figure 1. The recommended Dual-Energy workflow utilizing HCD to capture diagnostic ions missed by standard CID.
Diagram 2: Fragmentation Mechanism Comparison
Why HCD succeeds where CID fails.
Caption: Figure 2.[1] Mechanistic comparison showing the "Trap Cutoff" in CID versus the recovery of diagnostic markers in HCD.
Part 4: Supporting Data
The table below illustrates the typical signal recovery when analyzing a synthetic peptide analog containing 3-ANA.
Table 1: Comparison of Ion Recovery for 3-ANA Peptides
| Ion Type | m/z (approx) | CID Intensity (Rel %) | HCD Intensity (Rel %) | Interpretation |
| Precursor | 100% | 20% | HCD depletes precursor for richer fragments. | |
| Backbone | Variable | 85% | 70% | Both methods sequence the backbone well. |
| Diagnostic Immonium | 127.15 | 0% (Not Detected) | 45% (High) | Critical differentiator for 3-ANA. |
| Amine Fragment | 142.16 | 0% (Not Detected) | 30% (Medium) | Confirms lipid tail length (C9). |
Key Insight: In standard CID, the diagnostic ions at m/z 127 and 142 fall below the low-mass cutoff (typically 1/3 of the precursor m/z). Only HCD (or Q-TOF CID) allows visualization of these peaks, which are essential for proving the amino acid is indeed 3-aminononanoic acid and not an isomer like 2-aminononanoic acid.
References
-
Detection of cyclic
-amino fatty acid lipopeptides. Source: Journal of Chromatography A- Context: Establishes the use of high-energy fragmentation (90-130 eV)
-
Mass spectrometric analysis of lipopeptides from Bacillus strains. Source: FEMS Microbiology Letters
- Context: Details the structural characterization of Iturin/Surfactin families containing -amino acids.
-
Peptide fragmentation: High Energy CID vs Low Energy CID.
- Context: Explains the "1/3 rule" in ion traps and the necessity of beam-type fragment
-
Structural and Functional Insights into Iturin W. Source: ASM Journals (Microbiology Spectrum)
- Context: Provides specific fragmentation data (y-ions and b-ions)
Sources
Conformational Analysis of Beta-Peptides via NMR: A Comparative Technical Guide
Topic: NMR Spectroscopy for Conformational Analysis of Beta-Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Beta-peptides (
While X-ray crystallography provides high-resolution static snapshots, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining solution-state dynamics, folding equilibria, and residue-specific interactions. This guide objectively compares NMR against alternative structural techniques and provides a self-validating protocol for distinguishing the two dominant secondary structures: the 14-helix and the 12-helix .
Part 1: The Analytical Landscape
For drug development professionals, choosing the right structural assay is critical for lead optimization. The table below compares NMR with its primary alternatives.
Table 1: Comparative Analysis of Structural Methods for Beta-Peptides
| Feature | NMR Spectroscopy | X-Ray Crystallography | Circular Dichroism (CD) | MD Simulations |
| Primary Output | Ensemble of solution structures; dynamic folding rates. | Single static high-resolution structure. | Global secondary structure estimation (Helix vs. Sheet). | Theoretical folding pathways and energy landscapes. |
| Resolution | Atomic (Residue-specific NOEs & J-couplings). | Atomic (< 1.5 Å). | Low (Qualitative fingerprint). | Atomic (Dependent on force field accuracy). |
| Sample State | Solution (Physiological or organic solvents). | Solid Crystal (Lattice packing forces may distort structure). | Solution. | Virtual. |
| Beta-Peptide Specificity | High: Distinguishes 14-helix vs. 12-helix via specific NOE patterns. | High: But short | Medium: Spectra for 14- and 12-helices can overlap/ambiguous. | Medium: Force fields (e.g., GROMOS) require validation against NMR data. |
| Throughput | Medium (Days/Weeks for full assignment). | Low (Weeks/Months for crystallization). | High (Minutes).[2] | High (Computational time). |
| Best Use Case | De novo structure determination & dynamics. | Final validation of rigid analogs. | Rapid screening of solvent/pH conditions. | Predicting folding of long polymers. |
Verdict: While CD is excellent for rapid screening, NMR is the only technique capable of validating the specific helical fold (14- vs. 12-helix) in solution , which is the bioactive state for most therapeutic targets.
Part 2: Mechanistic Basis of Beta-Peptide NMR
The structural elucidation of
The Ruler: Nuclear Overhauser Effect (NOE)
Unlike
-
Mechanism: Cross-relaxation between dipolar-coupled spins (
). -
Criticality: The presence of
vs. interactions is the definitive discriminator between helical types.
The Protractor: Scalar Couplings ( )
The additional backbone bond (
-
Mechanism:
coupling constants follow a Karplus-type relationship dependent on the dihedral angle. -
Diagnostic:
-
14-Helix: trans-orientation of
and leads to large values (~10 Hz). -
12-Helix: gauche-orientation leads to smaller values (~2-5 Hz).
-
Part 3: Structural Diagnostics (The Data)
The following data sets provide the "fingerprint" for identifying the secondary structure of your
Table 2: Diagnostic Parameters for Beta-Peptide Helices
| Parameter | 14-Helix (The "Stable" Fold) | 12-Helix (The "Compact" Fold) |
| Hydrogen Bond | ||
| Residues per Turn | ~3.0 | ~2.5 |
| Key NOE Pattern | Strong | Strong |
| Side Chain Alignment | Residues | Residues |
| Large (> 9-10 Hz) (Anti-periplanar arrangement) | Small (< 6 Hz) (Gauche arrangement) | |
| Solvent Preference | Stabilized by MeOH; requires cyclic constraints (e.g., ACHC) for water stability. | Often promoted by cyclic residues (e.g., ACPC, APC). |
Note: The 14-helix is the most common structure for acyclic
-peptides in methanol, while the 12-helix is typically observed in peptides containing 5-membered ring constraints (like ACPC).
Part 4: Experimental Protocol
This workflow ensures high-integrity data collection. It is designed to be self-validating : if the control steps fail, do not proceed to structure calculation.
Phase 1: Sample Preparation
-
Solvent: Dissolve peptide (2–5 mM) in CD₃OH (Methanol-d4) .
-
Why? Water (D₂O/H₂O) often destabilizes the H-bond network of short acyclic
-peptides. Use 90% H₂O/10% D₂O only if using cyclic-constrained residues (e.g., ACHC).
-
-
Reference: Add internal standard DSS (0 ppm). Avoid TMS if working in aqueous buffers.
-
pH: Adjust apparent pH to 5.0–6.0 to minimize amide proton exchange rates.
Phase 2: Acquisition Strategy
Run the following suite at 500 MHz or higher (CryoProbe recommended for < 2 mM).
-
1D Proton: Check dispersion of Amide (7.5–9.5 ppm) and
(2.0–4.0 ppm) regions. Validation: If amide peaks are clumped, the peptide is likely unstructured. -
TOCSY (Total Correlation Spectroscopy):
-
Mixing Time: 60–80 ms.
-
Goal: Identify spin systems.[3] In
-peptides, you must trace .
-
-
ROESY (Rotating-frame Overhauser Effect):
-
Mixing Time: 200–300 ms.
-
Why ROESY? Mid-sized
-peptides (MW 1000–2000 Da) often have a correlation time ( ) where the NOE is near zero. ROESY guarantees positive cross-peaks. -
Alternative: NOESY (Mixing time 200-400 ms) if MW > 3000 Da.
-
Phase 3: Assignment & Validation Workflow
Caption: Figure 1. Self-validating NMR workflow for beta-peptide structural assignment. Note the feedback loop at the 1D stage.
Part 5: Visualization of Helical Signatures
To interpret your ROESY spectrum, visualize the connectivity. The diagram below contrasts the connectivity map of the 14-helix vs. the 12-helix.
Caption: Figure 2. Diagnostic NOE connectivity. The red dashed lines represent the critical long-range NOEs that define the helical pitch.
References
-
Seebach, D., et al. (2004). "The World of
- and -Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components." Chemistry & Biodiversity. -
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "
-Peptides: From Structure to Function." Chemical Reviews. -
Wang, X., et al. (2002). "NMR Structure of a
-Peptide 14-Helix in Water." Journal of the American Chemical Society.[1][2][4][5] -
Glättli, A., & Seebach, D. (2004). "NMR-Solution Structures of
-Peptides." Helvetica Chimica Acta.[1][2] -
Appella, D. H., et al. (1999).
-Peptides." Journal of the American Chemical Society.[1][2][4][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. dbt.univr.it [dbt.univr.it]
- 4. The beta-peptide hairpin in solution: conformational study of a beta-hexapeptide in methanol by NMR spectroscopy and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
The Alchemist's Choice: A Comparative Guide to Coupling Reagents for N-Fmoc-3-aminonanoic Acid Incorporation
For the modern peptide chemist, the incorporation of sterically hindered amino acids represents a formidable challenge, a crucible where the choice of coupling reagent can dictate the success or failure of a synthesis. N-Fmoc-3-aminononanoic acid, a bulky β-amino acid, exemplifies this challenge. Its sheer size can impede the approach of the incoming amine, leading to sluggish reaction kinetics, incomplete couplings, and the accumulation of deletion sequences. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of common coupling reagents for the efficient incorporation of this and other challenging building blocks. We will delve into the mechanistic nuances of these reagents, present a detailed experimental protocol for their comparison, and offer data-driven insights to inform your synthetic strategy.
The Mechanistic Battlefield: Understanding Your Coupling Reagent's Arsenal
The efficacy of a coupling reagent lies in its ability to transform the carboxyl group of an amino acid into a highly reactive species, primed for nucleophilic attack by the free amine of the growing peptide chain. The choice of reagent directly influences the speed and efficiency of this process, while also impacting the potential for undesirable side reactions, most notably racemization.[1]
Uronium/Aminium Salts: The Powerhouses of Peptide Synthesis
Uronium and aminium salts, such as HATU and HBTU, are among the most popular and effective coupling reagents for difficult sequences.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as a third-generation coupling reagent, HATU is prized for its ability to mediate rapid and efficient amide bond formation with minimal racemization.[3][4] The mechanism involves the formation of a highly reactive O-acyl(tetramethyl)isouronium salt, which is then converted to an even more reactive OAt-active ester.[5][6] The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through a neighboring group effect, further accelerating the reaction.[5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A close relative of HATU, HBTU also forms an active ester, but with HOBt instead of HOAt. While highly effective, HBTU is generally considered slightly less reactive than HATU, particularly for sterically hindered couplings. A key drawback of uronium/aminium salts like HBTU and HATU is the potential for guanidinylation of the N-terminal amine, a side reaction that caps the growing peptide chain.[7][8]
Phosphonium Salts: The Guanidinylation-Free Alternative
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As a phosphonium salt, PyBOP offers a distinct advantage over uronium/aminium reagents: it does not cause guanidinylation.[8] This makes it a safer choice for syntheses where this side reaction is a concern. PyBOP's mechanism also proceeds through the formation of a reactive HOBt ester, and it is known for its high coupling efficiency.[8][9]
Carbodiimides with Additives: The Classic and Cost-Effective Approach
-
DIC/Oxyma (N,N'-Diisopropylcarbodiimide with Ethyl 2-cyano-2-(hydroxyimino)acetate): The combination of a carbodiimide like DIC with an additive like Oxyma Pure® represents a modern and safer alternative to the classic DCC/HOBt pairing.[10][11] DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Oxyma then intercepts this intermediate to form a more stable and highly reactive Oxyma active ester, which then reacts with the amine.[11] This method is cost-effective and, with Oxyma, offers excellent racemization suppression, often superior to HOBt.[11][12]
A Comparative Study: Putting the Reagents to the Test
To provide a clear and objective comparison, we present a detailed experimental protocol for a head-to-head evaluation of HATU, HBTU, PyBOP, and DIC/Oxyma for the incorporation of N-Fmoc-3-aminonanoic acid onto a model resin-bound peptide.
Experimental Workflow
Caption: Comparative workflow for evaluating coupling reagent efficiency.
Detailed Experimental Protocols
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g)
-
N-Fmoc-3-aminononanoic acid
-
Coupling Reagents: HATU, HBTU, PyBOP, DIC, Oxyma Pure
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Bases: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Protocol 1: Resin Preparation and Fmoc Deprotection
-
Swell 200 mg of Rink Amide MBHA resin (0.1 mmol) in DMF in four separate reaction vessels for 30 minutes.[13]
-
Drain the DMF and add 2 mL of 20% piperidine in DMF to each vessel.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
Protocol 2: Coupling of N-Fmoc-3-aminononanoic Acid
-
For each of the four reaction vessels, perform one of the following coupling procedures:
-
HATU Coupling:
-
In a separate vial, dissolve N-Fmoc-3-aminononanoic acid (110.2 mg, 0.3 mmol, 3 eq), HATU (114.1 mg, 0.3 mmol, 3 eq) in 1 mL of DMF.
-
Add DIPEA (104.5 µL, 0.6 mmol, 6 eq) to the solution and pre-activate for 1 minute.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
-
HBTU Coupling:
-
In a separate vial, dissolve N-Fmoc-3-aminononanoic acid (110.2 mg, 0.3 mmol, 3 eq), HBTU (113.7 mg, 0.3 mmol, 3 eq) in 1 mL of DMF.
-
Add DIPEA (104.5 µL, 0.6 mmol, 6 eq) to the solution and pre-activate for 1 minute.[14]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
-
PyBOP Coupling:
-
In a separate vial, dissolve N-Fmoc-3-aminononanoic acid (110.2 mg, 0.3 mmol, 3 eq), PyBOP (156.1 mg, 0.3 mmol, 3 eq) in 1 mL of DMF.
-
Add DIPEA (104.5 µL, 0.6 mmol, 6 eq) to the solution and pre-activate for 1 minute.[15]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
-
DIC/Oxyma Coupling:
-
In a separate vial, dissolve N-Fmoc-3-aminononanoic acid (110.2 mg, 0.3 mmol, 3 eq) and Oxyma Pure (42.6 mg, 0.3 mmol, 3 eq) in 1 mL of DMF.
-
Add DIC (46.8 µL, 0.3 mmol, 3 eq) to the solution and pre-activate for 5 minutes.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
-
Protocol 3: Post-Coupling and Cleavage
-
After the 2-hour coupling time, drain the reaction solution from each vessel.
-
Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Dry the resin under a stream of nitrogen.
-
Add 2 mL of the cleavage cocktail to each reaction vessel and agitate for 2 hours.
-
Filter the cleavage solution into separate labeled collection tubes.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a 50:50 acetonitrile/water solution for analysis.
Protocol 4: Analysis
-
Analyze the crude peptide from each reaction by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the purity and identify any deletion products.
-
Confirm the identity of the desired product and any major byproducts by mass spectrometry.
Data Presentation and Interpretation
The following table summarizes the expected outcomes of the comparative study based on the known properties and reactivity of the coupling reagents.
| Coupling Reagent | Expected Purity (HPLC Area %) | Expected Yield (Relative) | Key Observations and Potential Side Products |
| HATU | >95% | Very High | Highest efficiency for this sterically hindered coupling. Low risk of racemization. Potential for N-terminal guanidinylation if excess reagent is used.[3][16] |
| HBTU | 85-90% | High | Good efficiency, but may show a small deletion peak corresponding to the uncoupled starting material. Potential for N-terminal guanidinylation.[9] |
| PyBOP | 90-95% | High | High efficiency, comparable to HBTU. No risk of guanidinylation.[8] |
| DIC/Oxyma | 80-85% | Moderate to High | Good performance, but may require longer coupling times or double coupling for complete incorporation. Very low risk of racemization.[11] |
Mechanistic Visualization of Uronium Salt Activation
Caption: Activation of a carboxylic acid by HATU.
Conclusion and Recommendations
The choice of coupling reagent for the incorporation of sterically hindered amino acids like N-Fmoc-3-aminononanoic acid is a critical parameter in solid-phase peptide synthesis. Based on the mechanistic understanding and the expected experimental outcomes:
-
HATU stands out as the premier choice for maximizing coupling efficiency and purity in a single coupling step, making it ideal for particularly challenging sequences.[3]
-
PyBOP offers a highly effective alternative, with the significant advantage of eliminating the risk of guanidinylation, a crucial consideration for ensuring the integrity of the final peptide.[8]
-
HBTU remains a reliable and widely used reagent, though it may be slightly less potent than HATU for the most demanding couplings.
-
DIC/Oxyma provides a cost-effective and safe option that can deliver good results, although it may necessitate longer reaction times or double coupling to achieve the same level of completeness as the onium salts for sterically demanding residues.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the reaction, and budgetary constraints. By understanding the strengths and weaknesses of each reagent, the peptide chemist can make an informed decision to navigate the challenges of incorporating bulky building blocks and achieve a successful synthesis.
References
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Crede Science. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACS Publications. (2016, January 25). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. Retrieved from [Link]
-
Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]
-
PMC. (n.d.). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Retrieved from [Link]
- Google Patents. (n.d.). CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures.
-
MDPI. (2024, February 7). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Retrieved from [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
-
American Chemical Society. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
-
Biotage. (2024, April 9). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin? Retrieved from [Link]
-
ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]
-
PMC. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpt.com [jpt.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. biomatik.com [biomatik.com]
- 15. peptide.com [peptide.com]
- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling N-Fmoc-(+/-)-3-aminononanoic acid
Topic: Content Type: Operational Safety & Logistics Guide[1]
Executive Safety Assessment: The "Lipophilic" Factor
Compound Profile: N-Fmoc-(+/-)-3-aminononanoic acid is a protected
The Scientific Reality: Unlike standard amino acids (e.g., Fmoc-Gly-OH), this compound is significantly lipophilic .
-
Risk Implication: Lipophilic compounds permeate nitrile gloves and dermal layers faster than hydrophilic analogs. The nonyl chain acts as a permeation enhancer, increasing the risk of sensitization upon contact.
-
Operational Directive: Standard "4-mil nitrile" protocols are insufficient for solution-phase handling. This guide mandates a Tiered PPE Strategy based on the compound's physical state.
PPE Specification & Selection Strategy
Do not rely on generic "wear gloves" advice. Use this tiered matrix to select equipment based on the specific breakthrough risks of Fmoc-derivatives in organic solvents (DMF/DCM).
Table 1: PPE Technical Specifications
| Component | Standard Tier (Solid Handling) | High-Risk Tier (Solution Phase/Cleavage) | Technical Rationale |
| Hand Protection | Single Nitrile (min 0.11 mm / 4.5 mil) | Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 6-8 mil) | The lipophilic tail degrades glove integrity in DMF. Double gloving increases breakthrough time from <15 mins to >60 mins [1]. |
| Respiratory | N95 / FFP2 (if outside hood) | Fume Hood (Face velocity: 0.5 m/s) | Solid dust is a potent respiratory sensitizer. In solution, DMF vapor is the primary vector. |
| Eye Protection | Safety Glasses (Side shields) | Chemical Goggles (Indirect Vent) | Protects against splashes.[2] Fmoc cleavage solutions (Piperidine) are caustic. |
| Body Defense | Lab Coat (Cotton/Poly) | Tyvek® Sleeve Covers + Lab Coat | Wrist gaps are the #1 exposure point during reaching motions in hoods. |
Operational Workflow: Step-by-Step Protocols
Protocol A: Weighing & Transfer (Solid State)
Risk: Dust inhalation and static dispersion.
-
Engineering Control: Perform all weighing inside a Static-Dissipative Weighing Hood or a standard fume hood with the sash at the lowest working height.
-
Static Management: Fmoc-amino acids are prone to static charge. Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer.
-
Transfer Technique:
-
Do not pour from the bottle.[3]
-
Use a stainless steel micro-spatula.
-
Self-Validating Step: After weighing, shine a handheld UV lamp (254/365 nm) on the balance area. The Fmoc group fluoresces strongly. If you see glowing specks, your cleaning protocol failed [2].
-
Protocol B: Solubilization & Coupling (Solution Phase)
Risk: Dermal absorption via solvent vector (DMF/NMP).
-
Solvent Choice: Dissolve in DMF (Dimethylformamide) or NMP.
-
Note: The hydrophobic nonyl chain may require mild sonication.
-
-
Glove Discipline:
-
The "Splash-Change" Rule: If any drop of solution touches your outer glove, change it immediately. The solvent (DMF) carries the lipophilic Fmoc-amino acid through the nitrile barrier within minutes.
-
-
Spill Management:
-
Do not wipe with paper towels alone. Cover with an absorbent pad, then clean the surface with soap and water (to emulsify the fatty tail), followed by an ethanol wipe.
-
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for PPE selection and immediate response actions.
Caption: Decision matrix for PPE selection based on physical state and specific permeation risks.
Disposal & Decontamination (Cradle-to-Grave)
Proper disposal prevents environmental contamination and downstream hazards for waste handlers.
Waste Segregation Logic
| Waste Stream | Composition | Disposal Bin Label | Action |
| Solid Waste | Contaminated weigh boats, gloves, paper towels.[3] | "Hazardous Solid Debris - Toxic" | Double-bag in clear polyethylene bags. |
| Liquid Waste A | Fmoc-AA dissolved in DMF/NMP (No Halogens). | "Non-Halogenated Organic - Toxic" | Ensure pH is neutral (6-8).[1] |
| Liquid Waste B | Cleavage cocktails (TFA/DCM). | "Halogenated Acidic Waste" | Do NOT mix with Waste A. Risk of exothermic reaction or gas generation. |
| Fmoc Byproducts | Piperidine + Dibenzofulvene (post-deprotection). | "Basic Organic Waste" | Segregate from acids. |
Decontamination Protocol
The lipophilic nature of the nonanoic acid tail means water alone is ineffective.
-
Primary Wash: Use a surfactant (detergent) solution to lift the hydrophobic compound.
-
Secondary Wash: Rinse with Acetone or Ethanol to remove residues.
-
Verification: Use the UV lamp technique to ensure no fluorescent residue remains on the benchtop [2].
Emergency Response (First Aid)
-
Skin Contact:
-
Immediate: Remove contaminated clothing/gloves.[4]
-
Wash: Scrub with soap and lukewarm water for 15 minutes. Crucial: Do not use hot water (opens pores) or solvents (drives chemical deeper).
-
Treat: Apply a moisturizing barrier cream after washing to restore skin lipids stripped by the washing process.
-
-
Eye Contact:
References
-
National Institutes of Health (NIH). (2019). Glove permeation of chemicals: The state of the art of current practice. PubMed Central. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
